1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32833. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTPGMNPPMMMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283668 | |
| Record name | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3927-71-7 | |
| Record name | 3927-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, a constrained cyclic α-amino acid of interest in medicinal chemistry.
Introduction
This compound, also known as 1-amino-1-indancarboxylic acid, is a rigid amino acid analog that incorporates the indane scaffold. This structural rigidity imparts conformational constraint, which is a valuable attribute in drug design for optimizing binding affinity and selectivity to biological targets. Its derivatives have shown potential as antagonists for metabotropic glutamate receptors, suggesting applications in neuroscience and the treatment of neurological disorders.
Synthesis of this compound
The primary synthetic routes to this compound start from 1-indanone. The two most common methods for the introduction of the amino and carboxylic acid functionalities at the C1 position are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by hydrolysis.[1][2][3][4][5][6]
Step 1: Formation of the α-aminonitrile
1-Indanone is reacted with a cyanide source, such as potassium cyanide (KCN), and an ammonium salt, like ammonium chloride (NH₄Cl), in a suitable solvent. The reaction proceeds via the in situ formation of an imine from 1-indanone and ammonia, which is then attacked by the cyanide ion to yield 1-amino-2,3-dihydro-1H-indene-1-carbonitrile.
Step 2: Hydrolysis of the α-aminonitrile
The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]
Step 1: Hydantoin Formation
1-Indanone is treated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a solvent such as aqueous ethanol. This reaction forms a spiro-hydantoin derivative, specifically 5-(2,3-dihydro-1H-inden-1-ylidene)imidazolidine-2,4-dione.
Step 2: Hydrolysis of the Hydantoin
The hydantoin intermediate is then hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield this compound.
Experimental Protocols
General Protocol for Strecker Synthesis:
-
α-Aminonitrile Formation:
-
To a solution of 1-indanone in a suitable solvent (e.g., aqueous ammonia or methanol), add ammonium chloride and potassium cyanide.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the α-aminonitrile with an organic solvent and purify if necessary.
-
-
Hydrolysis:
-
Treat the α-aminonitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heat under reflux.
-
After hydrolysis is complete, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
General Protocol for Bucherer-Bergs Reaction:
-
Hydantoin Formation:
-
In a pressure vessel, combine 1-indanone, potassium cyanide, and ammonium carbonate in aqueous ethanol.
-
Heat the mixture with stirring for several hours.
-
Cool the reaction mixture and collect the precipitated hydantoin by filtration.
-
-
Hydrolysis:
-
Heat the hydantoin with a strong base (e.g., Ba(OH)₂) in water.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., H₂SO₄) to precipitate the amino acid.
-
Filter the product, wash, and dry.
-
Physicochemical Properties
Specific experimental data for this compound is limited in the public domain. The following tables summarize available and predicted data for the title compound and its related structures.
Table 1: General Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₁NO₂ | 177.20 | 214139-28-3 (DL-form, N-Fmoc derivative) |
| (1R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | 215365-35-8[11] |
| (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | 903557-35-7[12] |
| 3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | Not specified[13] |
| 2,3-Dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | 14381-42-1[14] |
| 2,3-Dihydro-3-oxo-1H-indene-1-carboxylic acid | C₁₀H₈O₃ | 176.17 | 29427-69-8[15] |
Spectral Properties
Detailed experimental spectra for the title compound are not widely published. However, based on its structure and the general characteristics of amino acids and carboxylic acids, the following spectral properties can be anticipated.
Table 2: Predicted and Typical Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm).- Protons on the indane ring (multiplets, ~2.0-3.5 ppm).- Broad singlet for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O. The COOH proton signal is typically downfield (>10 ppm).[16] |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~170-185 ppm).- Aromatic carbons (~120-150 ppm).- Aliphatic carbons of the indane ring (~20-60 ppm).[17][18][19] |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- N-H stretching from the amino group (~3200-3500 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[20][21][22][23] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (177.20 g/mol ).- Characteristic fragmentation patterns including the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragments. |
Biological Activity and Signaling Pathways
While the biological activity of this compound itself is not extensively documented, its dicarboxylic acid analog, 1-aminoindan-1,5-dicarboxylic acid (AIDA) , is a known and potent antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][24] mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.
The antagonism of mGluR1 by AIDA suggests that compounds based on the 1-aminoindan-1-carboxylic acid scaffold have the potential to modulate glutamatergic signaling. This has implications for the treatment of various neurological and psychiatric disorders where glutamate excitotoxicity or dysregulation is implicated, such as epilepsy, chronic pain, and anxiety.[25][26]
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway for group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are the targets of AIDA. These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC).
References
- 1. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 1H-Indene-1-carboxylic acid, 1-amino-2,3-dihydro-, (1R)- | 215365-35-8 [chemicalbook.com]
- 12. CAS#:903557-35-7 | (s)-1-Amino-2,3-dihydro-1h-indene-5-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]
- 13. Buy 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [smolecule.com]
- 14. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. scispace.com [scispace.com]
- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 20. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 21. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 22. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. [PDF] Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. | Semantic Scholar [semanticscholar.org]
- 25. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the available scientific information regarding the mechanism of action of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid. A review of the current literature indicates that while this compound has been identified as a potential anticonvulsant, detailed, peer-reviewed studies elucidating its precise molecular targets and signaling pathways are limited. The primary proposed mechanism is the non-competitive inhibition of ion channels, potentially sodium channels.[1]
To provide a thorough context for researchers, this guide also presents a detailed overview of the closely related and extensively studied analogue, 1-Aminoindan-1,5-dicarboxylic acid (AIDA). AIDA is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1) and has a well-documented pharmacological profile.[2][3][4][5] Understanding the structure-activity relationship between these two molecules is crucial for guiding future research and drug development efforts involving aminoindan derivatives.
This compound
Overview and Known Biological Activity
This compound (also known as 1-aminoindan-1-carboxylic acid) is a rigid amino acid derivative. The primary available information suggests its role as a non-competitive ion channel inhibitor.[1] Molecular modeling studies have indicated that it may bind to the hydrophobic pocket in the transmembrane domain of sodium channels.[1] This interaction is thought to block the channel's function.
In vivo studies in mice have demonstrated that this compound can prevent convulsions induced by pentylenetetrazole, electroshock, and branched-chain amino acids, indicating a potential therapeutic application as an anticonvulsant.[1]
Proposed Mechanism of Action: Ion Channel Inhibition
The proposed mechanism of action centers on the non-competitive inhibition of ion channels.[1] This mode of inhibition suggests that the compound does not compete with the natural ligand for the binding site but rather binds to an allosteric site on the channel protein. This binding event induces a conformational change in the receptor that prevents the channel from opening or conducting ions. The binding is thought to involve hydrogen bond formation with amino acid residues such as leucine and valine within the transmembrane domain.[1]
Figure 1: Proposed mechanism of action for this compound.
Comparative Analysis: 1-Aminoindan-1,5-dicarboxylic acid (AIDA)
A structural analogue, 1-Aminoindan-1,5-dicarboxylic acid (AIDA), has been extensively studied and provides valuable insight into the structure-activity relationships of this chemical class.
Structure-Activity Relationship
The key structural difference between the two compounds is the presence of an additional carboxylic acid group at the 5-position of the indane ring in AIDA. This seemingly minor modification drastically alters the pharmacological profile, shifting the primary target from ion channels to metabotropic glutamate receptors.
Figure 2: Structural comparison of this compound and AIDA.
Mechanism of Action of AIDA
AIDA is a selective antagonist of the group I metabotropic glutamate receptor, mGluR1.[2][3][4][5] mGluR1 is a G-protein coupled receptor that, upon activation by glutamate, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
By antagonizing mGluR1, AIDA blocks this signaling pathway. This action has been shown to be neuroprotective in models of cerebral ischemia and to block hippocampus-dependent learning.[2][5]
References
- 1. 1-Aminoindan-1-carboxylic acid | 3927-71-7 | DAA92771 [biosynth.com]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 1-aminoindan-1-carboxylic acid). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 1-aminoindan core and the α-amino acid functionality. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 1-aminoindan-1-carboxylic acid
-
CAS Number: 3927-71-7
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of 1-aminoindan, indane-1-carboxylic acid, and general principles of spectroscopic interpretation for α-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2 - 7.4 | m | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |
| ~3.0 - 3.2 | m | 2H | Benzylic protons (H-3) |
| ~2.3 - 2.5 | m | 2H | Aliphatic protons (H-2) |
| Variable | br s | 3H | NH₂ and COOH protons (exchangeable with D₂O) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~175 - 180 | C=O (Carboxylic acid) |
| ~140 - 145 | Quaternary aromatic carbons (C-3a, C-7a) |
| ~125 - 130 | Aromatic CH carbons |
| ~60 - 65 | Quaternary α-carbon (C-1) |
| ~30 - 35 | Aliphatic CH₂ (C-3) |
| ~25 - 30 | Aliphatic CH₂ (C-2) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1400 - 1300 | Medium | O-H bend (carboxylic acid) |
| 1300 - 1000 | Medium | C-N stretch (amine), C-O stretch (carboxylic acid) |
| 900 - 675 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 132 | Loss of COOH (formic acid radical) |
| 117 | Loss of NH₂ and COOH |
| 116 | Further fragmentation of the indan ring |
| 91 | Tropylium ion (common for benzylic structures) |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
A suitable solvent for NMR analysis of amino acids is crucial. While some amino acids have limited solubility in common deuterated solvents, a mixture or a specific choice can yield good results.[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture). For ¹H NMR, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is appropriate.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the presence of exchangeable protons (NH₂ and COOH), a D₂O exchange experiment can be performed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid amino acids.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in terms of transmittance or absorbance.
-
Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions. A common fragmentation pathway for α-amino acids is the loss of the carboxylic acid group.[2]
-
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for ATR-FTIR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
References
Crystal Structure of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Search for Definitive Data
Despite a comprehensive search of chemical and crystallographic databases, the experimental crystal structure of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has not been publicly reported. This includes searches for its racemic form and individual enantiomers. Consequently, a detailed technical guide on its experimentally determined crystal structure, including quantitative data and specific experimental protocols, cannot be provided at this time.
Publicly available information is limited to computational data from sources like PubChem and listings by chemical suppliers. While these resources provide valuable information regarding the molecule's basic properties, they do not contain the atomic coordinates and other detailed crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study.
Information on structurally related, but distinct, compounds is available. For instance, data exists for isomers such as 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride. However, the difference in the position of the amino group and the presence of a hydrochloride salt would lead to a significantly different crystal packing and intermolecular interactions compared to the titular compound.
Hypothetical Workflow for Crystal Structure Determination
For researchers interested in determining the crystal structure of this compound, a general experimental workflow would be as follows. This process represents a standard approach in the field of chemical crystallography.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Detailed Methodologies for a Hypothetical Determination
1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree, typically >98%, to remove impurities that could inhibit crystallization or be incorporated as defects in the crystal lattice. Techniques such as recrystallization from a suitable solvent system or column chromatography are commonly employed.
2. Crystallization: High-quality single crystals suitable for X-ray diffraction are grown from the purified compound. This is often the most challenging and empirical step. Common methods include:
- Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth.
- Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound solution reduces its solubility, leading to crystallization. This can be set up as a hanging drop or sitting drop experiment.
- Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.
A screening process using a variety of solvents and conditions is typically necessary to identify initial crystallization "hits," which are then optimized by fine-tuning parameters such as temperature, concentration, and precipitant ratios to yield diffraction-quality crystals.
3. X-ray Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms and reduces radiation damage. The diffractometer directs a monochromatic X-ray beam at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
4. Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure.
- Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use statistical relationships between the phases of the structure factors.
- Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
- Validation: The final refined structure is validated using software tools like CHECKCIF to ensure that the model is chemically reasonable and accurately represents the experimental data. The final output is typically a Crystallographic Information File (CIF).
Until such an experimental study is performed and the results are made public, a definitive guide on the crystal structure of this compound remains an open topic for future research.
Potential Research Applications of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives represent a class of compounds with significant potential in various fields of biomedical research. The rigid indane scaffold provides a unique three-dimensional structure that can be strategically modified to interact with a range of biological targets. This technical guide explores the core research applications of this chemical moiety, focusing on its role as a versatile building block for the synthesis of bioactive molecules. Key areas of investigation include its utility in the development of enzyme inhibitors, receptor modulators, and antimicrobial agents. This document provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The indane ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The incorporation of an amino acid functionality at the 1-position of the 2,3-dihydro-1H-indene (indan) structure introduces chirality and provides functional groups amenable to diverse chemical modifications. This unique combination of a constrained bicyclic core and versatile functional groups makes this compound a valuable starting material for the synthesis of novel therapeutic agents and chemical probes.
This guide will delve into the specific research applications of this compound and its derivatives, with a focus on their potential as:
-
Enzyme Inhibitors: Specifically targeting succinate dehydrogenase.
-
Receptor Agonists: With a focus on the Retinoic Acid Receptor α (RARα).
-
Antimicrobial Agents: Exploring their potential against various pathogens.
For each application, we will present available quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific principles.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . The presence of both an amino group and a carboxylic acid group allows it to exist as a zwitterion under physiological conditions. The hydrochloride salt form is often used to enhance its solubility in aqueous solutions.
A general synthetic approach to access derivatives of this scaffold involves the synthesis of an ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate intermediate, which can then be hydrolyzed and further modified.
In-Depth Technical Guide: The Biological Activity of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a conformationally restricted analog of neurotransmitters, holds significant potential within the realm of neuropharmacology. Its rigid indane structure provides a unique scaffold for probing the intricacies of receptor binding and function. This technical guide synthesizes the current understanding of the biological activity of this compound and its derivatives, with a primary focus on its interaction with metabotropic glutamate receptors (mGluRs). We provide a comprehensive overview of its pharmacological effects, supported by quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of the pertinent signaling pathways.
Introduction
The indane ring system, a privileged scaffold in medicinal chemistry, is present in numerous biologically active compounds. The incorporation of an amino acid moiety at the 1-position of the 2,3-dihydro-1H-indene (indan) nucleus creates a rigid analog of key amino acid neurotransmitters, such as glutamate. This structural constraint is instrumental in defining the compound's selectivity and potency at various biological targets. While research on the precise molecule, this compound, is emerging, significant insights can be drawn from the well-characterized activities of its close structural analogs, particularly in the context of glutamate receptor modulation.
Core Biological Activity: Modulation of Metabotropic Glutamate Receptors
The primary biological target identified for the 1-aminoindan-1-carboxylic acid scaffold is the metabotropic glutamate receptor family, specifically the Group I mGluRs.
Antagonism at mGluR1
A closely related derivative, 1-aminoindan-1,5-dicarboxylic acid (AIDA) , has been extensively characterized as a potent and selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] This antagonistic activity is significant as mGluR1 is implicated in a variety of physiological and pathological processes in the central nervous system (CNS), including learning, memory, and neuronal excitability.[2][3]
Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The antagonistic action of compounds based on the 1-aminoindan-1-carboxylic acid scaffold at mGluR1 blocks this signaling cascade.
Neuroprotective and Behavioral Effects
The antagonism of mGluR1 by AIDA has demonstrated neuroprotective effects in models of diffuse brain injury. Treatment with AIDA was shown to reduce brain tissue water content and improve neurological outcomes in rats.[1]
Furthermore, the role of mGluR1 in learning and memory is highlighted by studies using AIDA in behavioral models. Intraperitoneal injection of AIDA has been shown to block hippocampus-dependent contextual fear conditioning in rats, without affecting hippocampus-independent cue conditioning.[2] This suggests a specific role for mGluR1 in certain types of memory formation.
Quantitative Biological Data
| Compound | Target | Assay | Potency | Reference |
| (RS)-1-Aminoindan-1,5-dicarboxylic acid (AIDA) | mGluR1 | Inhibition of quisqualate-stimulated PI hydrolysis | IC50 = 360 µM | [4] |
| LY367385 | mGluR1 | Blockade of quisqualate-stimulated PI hydrolysis | IC50 = 8.8 µM | [3] |
| YM298198 | mGluR1 | Radioligand binding | Ki = 19 nM | [3] |
| YM298198 | mGluR1 | Inhibition of glutamate-stimulated Ca2+ influx | IC50 = 16 nM | [3] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to 1-aminoindan-1-carboxylic acids involves the Strecker synthesis or related methodologies starting from the corresponding indanone.
Detailed Protocol (Illustrative Example):
-
Formation of the Aminonitrile: To a solution of 1-indanone in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide and ammonium chloride. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of the Nitrile: The resulting 1-aminoindan-1-carbonitrile is then subjected to acidic hydrolysis. This is commonly achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid. This step converts the nitrile group to a carboxylic acid.
-
Isolation and Purification: After cooling, the product can be isolated by adjusting the pH to the isoelectric point of the amino acid, causing it to precipitate. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent system.
Phosphoinositide (PI) Hydrolysis Assay for mGluR1 Antagonism
This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to determine the antagonistic activity of a test compound.[5][6]
Detailed Protocol:
-
Cell Culture and Labeling: Culture a suitable cell line expressing mGluR1 (e.g., CHO-mGluR1a cells) to near confluency. The cells are then labeled overnight with [3H]-myo-inositol in an inositol-free medium.
-
Pre-incubation with Test Compound: The labeled cells are washed and pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a known mGluR1 agonist (e.g., quisqualate) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated and applied to an anion-exchange chromatography column.
-
Data Analysis: The amount of [3H]-labeled inositol phosphates is quantified using liquid scintillation counting. The inhibitory effect of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Contextual Fear Conditioning in Rodents
This behavioral paradigm is used to assess hippocampus-dependent learning and memory, processes in which mGluR1 is implicated.[7][8]
Detailed Protocol:
-
Acclimation and Drug Administration: Rodents (typically rats or mice) are acclimated to the testing room. Prior to training, animals receive an intraperitoneal injection of either this compound or a vehicle control.
-
Training Phase: The animal is placed in a specific conditioning chamber (Context A). After a period of exploration, one or more mild footshocks (unconditioned stimulus, US) are delivered.
-
Contextual Memory Test: 24 hours later, the animal is returned to the same conditioning chamber (Context A) without the US. The amount of time the animal spends freezing (a fear response) is recorded and quantified.
-
Cued Memory Test (Optional): On a subsequent day, the animal can be placed in a novel environment (Context B) and presented with an auditory cue that was paired with the footshock during training. Freezing in response to the cue is measured.
-
Data Analysis: The percentage of time spent freezing is compared between the drug-treated and vehicle-treated groups to determine the effect of the compound on fear memory formation.
Structure-Activity Relationships (SAR)
The biological activity of 1-aminoindan-1-carboxylic acid derivatives is highly dependent on the substitution pattern on both the indane ring and the amino acid moiety. The dicarboxylic acid analog, AIDA, demonstrates that the presence of a second carboxylic acid group is crucial for its potent mGluR1 antagonism. Further research is needed to elucidate the full SAR profile of this class of compounds, including the impact of stereochemistry at the C1 position.
Future Directions
The antagonistic activity of the 1-aminoindan-1-carboxylic acid scaffold at mGluR1 suggests its potential as a lead structure for the development of novel therapeutics for CNS disorders characterized by excessive glutamate signaling, such as epilepsy, anxiety, and certain forms of chronic pain. Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (IC50) of this compound at a broad range of glutamate receptor subtypes to establish its selectivity profile.
-
Stereoselective Synthesis and Evaluation: Synthesizing and evaluating the individual enantiomers of this compound to determine if the biological activity is stereospecific.
-
In Vivo Efficacy Studies: Conducting further in vivo studies in relevant animal models of CNS disorders to validate its therapeutic potential.
-
Exploration of Other Potential Targets: Investigating the activity of this compound at other potential biological targets, given the broad range of activities observed for indane-based structures.
Conclusion
This compound represents a promising scaffold for the development of novel modulators of glutamate neurotransmission. Its rigid structure provides a valuable tool for dissecting the pharmacology of glutamate receptors. Based on the strong evidence from its dicarboxylic acid analog, AIDA, the primary biological activity of this compound is likely centered on the antagonism of mGluR1. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of this intriguing molecule.
References
- 1. Altered expression of metabotropic glutamate receptor 1 alpha after acute diffuse brain injury: Effect of the competitive antagonist 1-aminoindan-1, 5-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a cyclic α-amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its rigid structure and defined stereochemistry make it a crucial component in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. Key methodologies, including asymmetric Strecker synthesis, enzymatic kinetic resolution, and chiral auxiliary-mediated approaches, are discussed in detail. This document aims to serve as a practical resource, offering experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in the efficient and stereocontrolled preparation of this compound.
Introduction
The demand for enantiomerically pure cyclic α-amino acids has grown significantly due to their incorporation into peptidomimetics, enzyme inhibitors, and other biologically active molecules. This compound, with its constrained bicyclic framework, offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. The stereochemistry at the α-carbon is critical for its biological activity, necessitating robust and efficient methods for its chiral synthesis. This guide explores the primary synthetic routes to access the enantiopure forms of this important amino acid.
Asymmetric Synthetic Strategies
The chiral synthesis of this compound can be broadly categorized into two main approaches: direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Strecker Synthesis
The asymmetric Strecker synthesis is a powerful method for the preparation of α-amino acids. This reaction involves the addition of a cyanide source to an imine, followed by hydrolysis of the resulting α-aminonitrile. The stereoselectivity can be induced by a chiral amine, a chiral catalyst, or a chiral auxiliary. Starting from the readily available 1-indanone, this pathway offers a direct route to the target molecule.
Logical Workflow for Asymmetric Strecker Synthesis:
An In-depth Technical Guide to 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Synthesis, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a rigid, bicyclic amino acid analog that has garnered interest within medicinal chemistry and drug discovery. Its constrained indane framework provides a unique scaffold for the design of compounds with specific conformational requirements for biological targets. This technical guide consolidates the available information on its discovery, synthesis, physicochemical properties, and potential biological activities, drawing upon data from closely related analogs to provide a comprehensive overview for researchers and drug development professionals.
Introduction and Historical Context
The indane ring system, a core component of this compound, has been a subject of chemical synthesis and investigation for over a century.[1] Derivatives of 1-indanone, a precursor to the indane scaffold, have been explored for a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2] Furthermore, these compounds have been investigated for applications in the treatment of neurodegenerative diseases.[1][2]
Physicochemical Properties
Quantitative data for the specific molecule this compound is sparse. However, data for its parent scaffold, 2,3-dihydro-1H-indene-1-carboxylic acid, and the isomeric 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride provide valuable insights into its likely physicochemical characteristics.
Table 1: Physicochemical Properties of 2,3-dihydro-1H-indene-1-carboxylic acid and a Related Isomer
| Property | 2,3-dihydro-1H-indene-1-carboxylic acid[4] | 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride[4] |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 162.18 g/mol | 213.66 g/mol |
| Canonical SMILES | C1C(C2=CC=CC=C2C1)C(=O)O | C1C(C2=CC=CC=C2C1N)C(=O)O.Cl |
| Predicted pKa | Not Available | 3.78 ± 0.20 (likely for the carboxylic acid) |
| Melting Point | Not Available | 219-220°C (with decomposition) |
| Solubility | Not Available | Enhanced solubility in water in hydrochloride form. |
Synthesis and Experimental Protocols
A common approach to the synthesis of α-amino acids involves the Strecker synthesis or variations thereof. A potential synthetic pathway for this compound could start from 1-indanone.
Hypothetical Synthetic Protocol (Strecker Synthesis Approach):
-
Cyanohydrin Formation: 1-indanone is reacted with an alkali metal cyanide (e.g., KCN) and a source of acid (e.g., HCl) or an ammonium salt (e.g., NH₄Cl) to form the corresponding α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the desired this compound.
References
- 1. 887127-22-2|1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2140265-23-0|(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride| Ambeed [ambeed.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a cyclic amino acid derivative with a rigid indane scaffold. Its structure, incorporating both a primary amine and a carboxylic acid at the benzylic position, makes it a valuable building block in medicinal chemistry and a candidate for biological screening. The constrained conformation of the indane ring system can impart favorable binding characteristics to target proteins.
This document provides detailed application notes and experimental protocols for the potential use of this compound in various research and drug development contexts, including its potential as a neuroprotective agent, an antimicrobial compound, and a scaffold for enzyme inhibitors. The information is based on the known activities of structurally similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its hydrochloride salt is provided below. These properties are essential for sample handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | - |
| Molecular Weight | 177.20 g/mol | - |
| Molecular Formula (HCl salt) | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight (HCl salt) | 213.66 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | The hydrochloride salt is expected to have enhanced water solubility. | [1] |
| pKa (predicted) | Carboxylic acid: ~2-3, Amino group: ~9-10 | General knowledge of amino acids |
Application Notes
Neuroprotective Research
Structurally related indane derivatives, such as 1-aminoindan-1,5-dicarboxylic acid (AIDA), have demonstrated neuroprotective effects by acting as antagonists of metabotropic glutamate receptors (mGluRs).[2][3][4] Specifically, AIDA has been shown to reduce neuronal death in in-vitro and in-vivo models of cerebral ischemia.[2] This suggests that this compound may also exhibit neuroprotective properties and could be investigated as a modulator of glutamate receptor signaling.
Potential Mechanisms of Action:
-
Glutamate Receptor Modulation: The compound may act as an antagonist or modulator of specific glutamate receptor subtypes, such as mGluRs, thereby reducing excitotoxicity-induced neuronal damage.
-
Ion Channel Blockade: The aminoindan structure could potentially interact with and block ion channels involved in pathological ion influx during ischemic events.
Antimicrobial Drug Discovery
Compounds possessing both amine and carboxylic acid functionalities have been explored for their antimicrobial properties.[5] The combination of a lipophilic indane core with hydrophilic amino and carboxyl groups suggests that this compound could have membrane-disrupting or enzyme-inhibiting activities in various pathogens.
Potential Applications:
-
Screening against Bacterial and Fungal Strains: The compound can be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine its minimum inhibitory concentration (MIC).
-
Synergy Studies: It can be tested in combination with known antibiotics to identify potential synergistic effects that could help combat drug-resistant microorganisms.
Enzyme Inhibition and Probe Development
The rigid scaffold of this compound makes it an attractive starting point for the design of enzyme inhibitors. The amino and carboxylic acid groups provide handles for chemical modification to optimize binding affinity and selectivity for a target enzyme's active site. For instance, similar chiral amino-substituted indane derivatives are utilized as building blocks for protease inhibitors.[6]
Potential Targets:
-
Proteases: The amino acid-like structure can be incorporated into peptidomimetics to target proteases involved in various diseases.
-
Kinases: The indane core can serve as a scaffold for the development of kinase inhibitors.
-
Other Enzymes: The compound can be used in high-throughput screening campaigns to identify novel inhibitors for a wide range of enzymes.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol is designed to assess the neuroprotective effects of the compound against ischemic-like injury in primary neuronal cultures or neuronal cell lines.
Workflow for In Vitro Neuroprotection Assay:
Caption: Workflow for assessing in vitro neuroprotective effects.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Culture medium and supplements
-
This compound
-
Vehicle (e.g., sterile water, DMSO)
-
Glucose-free medium
-
Hypoxic chamber or incubator
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Cell Plating: Plate neuronal cells in appropriate culture plates and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to obtain the desired final concentrations.
-
Pre-treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (a known neuroprotective agent). Incubate for a predetermined time (e.g., 1-2 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with a glucose-free medium.
-
Replace the medium with a glucose-free medium (with or without the test compound).
-
Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death in control wells (e.g., 1-3 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original culture medium (with or without the test compound).
-
Return the plates to a normoxic incubator for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay to measure metabolic activity or LDH assay to measure membrane integrity).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the normoxic control.
-
Plot the cell viability against the compound concentration to determine the EC₅₀ for neuroprotection.
-
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution:
-
Prepare a stock solution of the compound.
-
Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation: Add a standardized volume of the inoculum to each well (except the negative control), resulting in a final desired cell concentration.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.
-
Protocol 3: General Enzyme Inhibition Assay (e.g., Protease)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme. This example uses a generic protease with a fluorogenic substrate.
Workflow for Enzyme Inhibition Assay:
Caption: Workflow for a general enzyme inhibition assay.
Materials:
-
Purified enzyme of interest (e.g., trypsin, chymotrypsin)
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Assay buffer
-
This compound
-
96-well or 384-well black plates (for fluorescence) or clear plates (for absorbance)
-
Fluorescence or absorbance plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.
-
Assay Setup:
-
In a multi-well plate, add the assay buffer.
-
Add serial dilutions of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add the enzyme solution to all wells except for a "no enzyme" control.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) at regular intervals for a specific duration.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Disclaimer
The information and protocols provided in this document are intended for guidance and should be adapted by qualified researchers to suit their specific experimental conditions and research goals. The biological activities described are based on structurally related compounds, and the activity of this compound itself requires experimental validation. All experiments should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. Buy 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [smolecule.com]
- 2. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides with 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid (Aic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (Aic) is a rigid, non-proteinogenic amino acid used in peptidomimetic design to introduce conformational constraints. Its indane ring system restricts the peptide backbone's flexibility, which can lead to peptides with enhanced proteolytic stability, improved receptor affinity, and specific secondary structures. However, the steric hindrance posed by the bulky indane moiety presents challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation. These application notes provide detailed methodologies for the synthesis of Aic-containing peptides, a comparative analysis of coupling reagents, and an overview of their potential applications in drug discovery.
Data Presentation: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like Aic is highly dependent on the choice of coupling reagent. The following table summarizes the performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides. This data should be considered a starting point for the optimization of Aic coupling.
| Coupling Reagent Class | Reagent Name(s) | Activation Mechanism | Advantages for Hindered Couplings | Disadvantages/Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Formation of highly reactive OAt, O-6-ClBt, or OBt active esters. | High reactivity and fast coupling kinetics.[1][2] | Higher cost; potential for side reactions like guanidinylation with excess reagent.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of reactive phosphonium-activated esters. | Byproducts are less hazardous than some uronium salts; effective for hindered couplings.[1] | Generally high cost. |
| Carbodiimides + Additives | DIC/OxymaPure, DIC/HOBt | Formation of an O-acylisourea intermediate, which reacts with an additive to form a less reactive but more stable active ester.[4] | Cost-effective; low risk of racemization when used with additives.[5] | Slower reaction rates compared to onium salts; may require longer coupling times or double coupling.[4] |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are optimized for the incorporation of sterically hindered amino acids. They should be adapted and optimized for the specific sequence and scale of the desired Aic-containing peptide.
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol 1: Standard Coupling of Fmoc-Aic-OH using HATU
This protocol is recommended for the incorporation of Fmoc-Aic-OH due to the high reactivity of HATU, which is effective in overcoming steric hindrance.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-Aic-OH
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Aic-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or Chloranil test. If the test is positive (indicating free amines), a second coupling (recoupling) may be necessary.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin and dry it under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Protocol 2: Cost-Effective Coupling of Fmoc-Aic-OH using DIC/OxymaPure
This protocol offers a more economical alternative using a carbodiimide activator with an additive to minimize racemization. Longer reaction times or double coupling may be required.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Aic-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction: Allow the coupling reaction to proceed for 4-6 hours at room temperature. A double coupling is recommended for Aic.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Chain Elongation, Cleavage, and Purification: Follow steps 7-9 from Protocol 1.
Application in Drug Discovery: Targeting Signaling Pathways
Constrained peptides containing Aic are valuable tools in drug discovery for their ability to mimic or disrupt protein-protein interactions (PPIs) that are often implicated in disease. By locking the peptide into a bioactive conformation, Aic can enhance binding to therapeutic targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.
Example Signaling Pathway: GPCR Activation by a Peptide Agonist
The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist to a Gs-coupled GPCR, a common mechanism for many peptide hormones and neurotransmitters. Aic-constrained peptides can be designed to act as potent and selective agonists or antagonists of such receptors.
Caption: A generalized Gs-coupled GPCR signaling pathway activated by a peptide agonist.
Conclusion
The incorporation of this compound into peptides is a powerful strategy for developing conformationally constrained peptidomimetics with potential therapeutic applications. While the steric hindrance of Aic requires careful optimization of coupling conditions, the use of potent coupling reagents like HATU or optimized protocols with DIC/OxymaPure can lead to the successful synthesis of these valuable molecules. The resulting constrained peptides can serve as high-affinity ligands for a variety of biological targets, enabling the modulation of signaling pathways relevant to a wide range of diseases.
References
- 1. peptide.com [peptide.com]
- 2. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid as a Chiral Resolving Agent
To our valued researchers, scientists, and drug development professionals:
Following a comprehensive review of scientific literature and patent databases, we must report that there is currently no available information on the use of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid as a chiral resolving agent. Our extensive searches did not yield any published articles, patents, or technical documents detailing its application for the separation of enantiomers.
This indicates that either this specific compound has not been utilized for this purpose, or any such research has not been made publicly available. Chiral resolution is a highly specific process, and the efficacy of a resolving agent depends on its ability to form diastereomeric salts with significantly different solubilities, a property that is not predictable without experimental data.
While we cannot provide application notes for the requested compound, we would like to direct your attention to a structurally similar and well-documented chiral resolving agent that was consistently identified during our search: 1-aminoindan-2-ol .
Alternative Chiral Resolving Agent: 1-Aminoindan-2-ol
(1S,2R)-1-aminoindan-2-ol and its enantiomer, (1R,2S)-1-aminoindan-2-ol, have been successfully employed for the resolution of various chiral carboxylic acids.[1] These compounds are effective in separating enantiomers of commercially important substances, including non-steroidal anti-inflammatory drugs (NSAIDs).
Below, we provide a generalized protocol and data for the chiral resolution of a racemic carboxylic acid using 1-aminoindan-2-ol, based on documented procedures.
Application: Resolution of Chiral Carboxylic Acids with 1-Aminoindan-2-ol
Principle:
Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers.[2] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3] Once separated, the individual enantiomers of the target compound can be recovered by treating the diastereomeric salt with an acid or base.
Experimental Protocol: Generalized Procedure for Chiral Resolution of a Racemic Carboxylic Acid using (1S,2R)-1-Aminoindan-2-ol
This protocol is a general guideline and may require optimization for specific carboxylic acids.
Materials:
-
Racemic carboxylic acid
-
(1S,2R)-1-aminoindan-2-ol (or the appropriate enantiomer)
-
Suitable solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water)
-
Acid for liberation (e.g., hydrochloric acid, sulfuric acid)
-
Base for recovery of resolving agent (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (1S,2R)-1-aminoindan-2-ol in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution.
-
Stir the mixture and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 1-2.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the liberation step contains the protonated resolving agent.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of approximately 10-11.
-
Extract the free base of the resolving agent with an organic solvent.
-
Dry the organic extract and evaporate the solvent to recover the 1-aminoindan-2-ol for reuse.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using an appropriate analytical technique, such as chiral HPLC.
-
Quantitative Data for Resolution with 1-Aminoindan-2-ol
The following table summarizes representative data from the literature for the resolution of various chiral acids using an enantiomer of 1-aminoindan-2-ol.
| Racemic Acid Resolved | Resolving Agent Enantiomer | Solvent System | Diastereomeric Excess (d.e.) of Salt | Reference |
| Ketoprofen | (1S,2R)-1-aminoindan-2-ol | Acetonitrile/Toluene | 97% | [1] |
| Flurbiprofen | (1S,2R)-1-aminoindan-2-ol | Isopropanol/Water | >98% | [1] |
| Ibuprofen | (1S,2R)-1-aminoindan-2-ol | Heptane/Ethanol | >95% | [1] |
| Tetrahydrofuran-2-carboxylic acid | (1S,2R)-1-aminoindan-2-ol | Toluene | >98% | [1] |
Note: The efficiency of the resolution is highly dependent on the specific substrate, solvent system, temperature, and stoichiometry of the resolving agent.
Conclusion
While this compound is not a documented chiral resolving agent, the structurally related compound, 1-aminoindan-2-ol, serves as an effective alternative for the resolution of chiral carboxylic acids. The provided general protocol and data for 1-aminoindan-2-ol can serve as a starting point for researchers interested in chiral resolution. We recommend that any new resolution procedure be carefully optimized and validated for the specific compound of interest. We will continue to monitor the scientific literature and update these application notes should information on the use of this compound as a chiral resolving agent become available.
References
The Untapped Potential of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a constrained cyclic α-amino acid that holds significant potential as a chiral building block in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an attractive candidate for applications as a chiral ligand, auxiliary, or resolving agent. While direct and extensive literature on its application in asymmetric synthesis is not yet broadly available, its structural similarity to well-established chiral scaffolds, such as 1-amino-2-indanol, allows for the extrapolation of its potential uses and the development of robust experimental protocols.
These application notes provide a detailed overview of the hypothesized and potential applications of this compound in asymmetric synthesis, complete with detailed experimental protocols and illustrative data. The methodologies presented are based on established principles of asymmetric catalysis and are intended to serve as a guide for researchers looking to explore the utility of this promising chiral molecule.
Potential Applications
The unique structural features of this compound suggest its utility in several areas of asymmetric synthesis:
-
Chiral Ligand Synthesis: The amino and carboxylic acid functionalities can be readily modified to synthesize a variety of chiral ligands, such as Schiff bases, oxazolines, and amides. These ligands can then be complexed with various metals to create catalysts for a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
-
Chiral Auxiliaries: The amino acid can be attached to a prochiral substrate to act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction. The rigid indane backbone is expected to provide excellent stereocontrol.
-
Chiral Resolving Agent: The enantiomerically pure amino acid can be used to resolve racemic mixtures of other chiral compounds, such as amines, alcohols, and carboxylic acids, through the formation of diastereomeric salts that can be separated by crystallization.
-
Chiral Building Block: The molecule itself can serve as a chiral scaffold for the synthesis of more complex, biologically active molecules, where the inherent stereochemistry of the amino acid is incorporated into the final product.
Experimental Protocols
The following protocols are detailed methodologies for the potential use of this compound in asymmetric synthesis, based on its structural characteristics and established procedures for similar compounds.
Protocol 1: Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from (1S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid and salicylaldehyde.
Materials:
-
(1S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
-
Salicylaldehyde
-
Methanol
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of (1S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid in 50 mL of methanol.
-
Add 1.1 equivalents of triethylamine to the solution to deprotonate the carboxylic acid.
-
Add 1.05 equivalents of salicylaldehyde to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure Schiff base ligand.
Expected Outcome:
The expected product is a chiral Schiff base ligand where the imine is formed between the amino group of the indane amino acid and the aldehyde group of salicylaldehyde. This ligand can be used in various metal-catalyzed asymmetric reactions.
Caption: Synthesis of a Chiral Schiff Base Ligand.
Protocol 2: Asymmetric Aldol Reaction Using a Chiral Auxiliary
This protocol outlines a hypothetical procedure for an asymmetric aldol reaction using (1S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid as a chiral auxiliary attached to a ketone.
Materials:
-
(1S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
-
Propiophenone
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Lithium diisopropylamide (LDA)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Attachment of Chiral Auxiliary:
-
In a flame-dried, argon-purged flask, dissolve propiophenone and (1S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add DCC (1.1 eq) and a catalytic amount of DMAP.
-
Stir at room temperature for 12 hours to form the chiral amide.
-
Purify the amide by flash chromatography.
-
-
Asymmetric Aldol Reaction:
-
Dissolve the purified chiral amide in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour to form the lithium enolate.
-
Add benzaldehyde (1.2 eq) dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric excess by ¹H NMR or HPLC analysis.
-
-
Cleavage of the Auxiliary:
-
Hydrolyze the aldol product with aqueous LiOH to cleave the chiral auxiliary and isolate the chiral β-hydroxy acid. The auxiliary can often be recovered.
-
Expected Outcome:
A highly diastereoselective formation of the syn- or anti-aldol product is expected, depending on the reaction conditions and the stereodirecting influence of the indane auxiliary.
Caption: Asymmetric Aldol Reaction Workflow.
Data Presentation
The following tables present hypothetical data for the asymmetric reactions described above to illustrate the expected outcomes.
Table 1: Hypothetical Results for Asymmetric Aldol Reaction
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) of Major Diastereomer |
| 1 | Benzaldehyde | 95:5 | 85 | >99 |
| 2 | 4-Nitrobenzaldehyde | 97:3 | 82 | >99 |
| 3 | 2-Naphthaldehyde | 92:8 | 88 | 98 |
| 4 | Isobutyraldehyde | 90:10 | 75 | 95 |
Table 2: Hypothetical Results for Ligand in Asymmetric Allylic Alkylation
| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | 92 | 95 (S) |
| 2 | Cinnamyl acetate | 88 | 92 (S) |
| 3 | Geranyl acetate | 85 | 90 (R) |
| 4 | (E)-Hex-2-en-1-yl acetate | 90 | 93 (S) |
Conclusion
While the direct application of this compound in asymmetric synthesis is an area ripe for exploration, its structural characteristics strongly suggest its potential as a valuable tool for chemists. The protocols and data presented here provide a foundational framework for initiating research into its use as a chiral ligand, auxiliary, and resolving agent. Further investigation into the synthesis of derivatives and their application in a broader range of asymmetric transformations is highly encouraged and promises to unlock the full potential of this intriguing chiral building block. The development of novel catalysts and reagents based on this scaffold could lead to significant advancements in the efficient and selective synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Application Notes and Protocols for the Purification of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid. The described techniques are designed to remove impurities from chemical synthesis and to separate the individual enantiomers of this chiral amino acid.
Introduction
This compound is a cyclic amino acid derivative of significant interest in pharmaceutical and biochemical research due to its constrained conformation, which can be a valuable feature in the design of bioactive molecules. As with any synthetic compound intended for research or drug development, achieving high purity is critical. This typically involves two stages: the removal of synthetic byproducts (achiral purification) and, if necessary, the separation of the racemic mixture into its constituent enantiomers (chiral resolution).
This guide outlines several common and effective techniques for the purification of this compound, including recrystallization, achiral chromatography, and methods for chiral resolution.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the different purification techniques described in this document. The values presented are typical expectations for these methods, as specific experimental data for this compound is not extensively published.
| Purification Technique | Purity Achievable | Typical Yield Range | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 50-80% | Simple, cost-effective, scalable. | May not remove all impurities, potential for significant product loss. |
| Reverse-Phase HPLC | >99% | 70-90% | High resolution, good for removing non-polar impurities. | Requires specialized equipment, solvent intensive, may be costly for large scale. |
| Ion-Exchange Chromatography | >98% | 60-85% | Specific for charged molecules, good for removing neutral or oppositely charged impurities. | Can be complex to optimize, potential for product to bind irreversibly. |
| Diastereomeric Salt Formation | >99% (for each enantiomer) | 30-50% (per enantiomer) | Well-established method, can be scaled up. | Requires a stoichiometric amount of a chiral resolving agent, can be labor-intensive. |
| Chiral HPLC | >99.5% (for each enantiomer) | 80-95% | Direct separation of enantiomers, high purity. | Requires expensive chiral stationary phases, limited to smaller scales. |
Experimental Protocols
Achiral Purification: Recrystallization
This protocol is designed to remove impurities with different solubility profiles from the target compound.
Principle: The crude this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solvent. A patent on the purification of long-chain amino acids suggests using an aqueous solution of an organic acid, which could be a good starting point[1].
Protocol Workflow:
Figure 1: General workflow for recrystallization.
Materials:
-
Crude this compound
-
Solvent (e.g., water, ethanol/water mixture, or an aqueous solution of a weak organic acid like acetic acid)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum source
Procedure:
-
Place the crude amino acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Achiral Purification: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for removing non-polar impurities and for achieving high purity on a smaller scale.
Principle: The sample is dissolved in the mobile phase and injected into an HPLC column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds. More polar compounds will elute faster, while non-polar compounds will be retained longer by the stationary phase. For amino acids, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape[2].
Protocol Workflow:
Figure 2: Workflow for purification by reverse-phase HPLC.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or acetic acid
-
Reverse-phase HPLC system with a UV detector
-
Preparative C18 HPLC column
Procedure:
-
Prepare the mobile phases. A typical system would be Mobile Phase A: 0.1% TFA in water and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Dissolve the crude sample in a small amount of the initial mobile phase composition.
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the proportion of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the main peak of the target compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Chiral Resolution: Diastereomeric Salt Formation and Fractional Crystallization
This is a classical and scalable method for separating the enantiomers of a racemic amino acid.
Principle: The racemic amino acid is reacted with an enantiomerically pure chiral resolving agent (a chiral base or acid) to form a mixture of diastereomeric salts[3]. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization[4][5]. After separation, the chiral resolving agent is removed by treatment with an acid or base to yield the pure enantiomers of the amino acid.
Protocol Workflow:
Figure 3: Logical flow for chiral resolution by diastereomeric salt formation.
Materials:
-
Racemic this compound
-
Enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid or (1R,2S)-(-)-Ephedrine)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, water)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for liberation of the enantiomers
-
Standard glassware for reaction and crystallization
Procedure:
-
Dissolve the racemic amino acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the solution until all solids dissolve, then allow it to cool slowly.
-
One diastereomeric salt should preferentially crystallize out of the solution. Collect these crystals by filtration.
-
The other diastereomer will remain in the mother liquor.
-
To liberate the enantiomer from the crystallized salt, dissolve the salt in water and adjust the pH with an acid or base to precipitate the pure enantiomer, leaving the resolving agent in solution.
-
The second enantiomer can be recovered from the mother liquor by evaporating the solvent and repeating the liberation step.
-
The purity of each enantiomer should be assessed by chiral HPLC.
Chiral Resolution: Chiral High-Performance Liquid Chromatography (HPLC)
This method provides direct separation of enantiomers with high efficiency and purity.
Principle: The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Protocol Workflow:
Figure 4: Workflow for chiral separation by HPLC.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Based on literature for similar compounds or by screening, select an appropriate chiral column and mobile phase. A common mobile phase for chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive.
-
Prepare the mobile phase and dissolve the racemic sample in it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic sample.
-
Elute the sample isocratically (with a constant mobile phase composition).
-
Monitor the separation and collect the fractions corresponding to each enantiomeric peak.
-
Combine the fractions for each enantiomer and remove the solvent to obtain the purified enantiomers.
Conclusion
The purification of this compound can be effectively achieved using a combination of the techniques described above. For general purification from synthetic byproducts, recrystallization or reverse-phase HPLC are recommended. For the separation of enantiomers, diastereomeric salt formation is a scalable classical method, while chiral HPLC offers a more direct and often higher-purity separation for smaller quantities. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity of the product. It is recommended to analyze the purity of the final product by appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.
References
- 1. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
Application Note: Quantification of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a cyclic amino acid derivative of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This application note describes a robust and sensitive method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high-throughput analysis and is applicable to biological matrices following appropriate sample preparation.
Principle of the Method
The method utilizes reversed-phase liquid chromatography for the separation of this compound from matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
96-well protein precipitation plates
2. Standard Solutions and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into the blank biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Aliquot 50 µL of standards, QCs, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Workflow for Sample Preparation
Caption: A flowchart of the protein precipitation method for sample preparation.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of the standard compound |
| Analyte (Q1/Q3) | e.g., 178.1 -> 132.1 |
| Internal Standard (Q1/Q3) | e.g., 184.1 -> 138.1 |
Method Development Logic
Caption: A logical flow for the development of the LC-MS/MS method.
Data Presentation
Table 2: Quantitative Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision and Accuracy | |
| LLOQ QC (1 ng/mL) | Precision: ≤15%, Accuracy: ±15% |
| Low QC (3 ng/mL) | Precision: ≤10%, Accuracy: ±10% |
| Medium QC (100 ng/mL) | Precision: ≤10%, Accuracy: ±10% |
| High QC (800 ng/mL) | Precision: ≤10%, Accuracy: ±10% |
| Inter-day Precision and Accuracy | |
| LLOQ QC (1 ng/mL) | Precision: ≤20%, Accuracy: ±20% |
| Low QC (3 ng/mL) | Precision: ≤15%, Accuracy: ±15% |
| Medium QC (100 ng/mL) | Precision: ≤15%, Accuracy: ±15% |
| High QC (800 ng/mL) | Precision: ≤15%, Accuracy: ±15% |
| Matrix Effect and Recovery | |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for supporting various stages of drug discovery and development. The method should be fully validated according to regulatory guidelines before implementation in routine analysis.
1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid and its Analogs in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives represent a class of conformationally constrained amino acids that have garnered significant interest in drug design and discovery. By incorporating the α-carbon and β-carbon of a phenylalanine-like side chain into a rigid indane scaffold, these molecules offer a unique tool to probe and modulate biological systems. Their constrained nature reduces conformational flexibility, which can lead to increased potency, selectivity, and metabolic stability when incorporated into peptides or used as standalone pharmacophores.
This document provides detailed application notes and experimental protocols for the use of these compounds, with a particular focus on the well-studied derivative, 1-aminoindan-1,5-dicarboxylic acid (AIDA) , a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).
I. Application in Targeting Metabotropic Glutamate Receptor 1 (mGluR1)
The derivative 1-aminoindan-1,5-dicarboxylic acid (AIDA) is a selective competitive antagonist of mGluR1.[1] mGluR1 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, neuronal excitability, and is implicated in various neurological and psychiatric disorders. AIDA is a valuable tool for studying the physiological and pathological roles of mGluR1.
A. Biological Activity and Quantitative Data
AIDA has been shown to antagonize mGluR1-mediated cellular responses, such as phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.
| Compound | Target | Assay | Potency (IC₅₀) | Reference |
| (RS)-AIDA | mGluR1a | Inhibition of quisqualate-stimulated phosphoinositide hydrolysis in rat cortical slices | 170 µM | [Pellicciari et al., 1995] |
| (S)-AIDA | mGluR1 | Functional antagonism | Potent and selective | [2] |
B. Experimental Protocols
This protocol is designed to measure the ability of a compound, such as AIDA, to inhibit agonist-induced PI hydrolysis in primary neuronal cultures or cell lines expressing mGluR1.
Workflow for Phosphoinositide Hydrolysis Assay
References
Application Notes and Protocols: Incorporating 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a conformationally constrained cyclic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid structure allows for the synthesis of peptidomimetics and other bioactive molecules with enhanced metabolic stability and defined three-dimensional arrangements, making it an attractive scaffold for targeting various biological pathways. This document provides detailed application notes and experimental protocols for the incorporation of this unique amino acid into novel molecular entities, with a focus on the synthesis and evaluation of their biological activity.
Introduction: The Role of Constrained Amino Acids in Drug Discovery
The therapeutic potential of peptides is often limited by their poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and specificity. The incorporation of unnatural, constrained amino acids, such as this compound, is a powerful strategy to overcome these limitations. By restricting the rotational freedom of the peptide backbone, these building blocks can pre-organize the molecule into a bioactive conformation, leading to improved potency and selectivity.
The indane scaffold, a fused benzene and cyclopentane ring system, provides a rigid framework that can mimic the side chains of natural amino acids like phenylalanine or tyrosine, while imposing specific steric constraints. This makes this compound a compelling starting point for the design of enzyme inhibitors, receptor ligands, and other targeted therapeutics.
Applications in Bioactive Molecule Design
While specific examples of bioactive molecules incorporating this compound are emerging, the broader class of indane-containing compounds has shown promise in various therapeutic areas. Derivatives of the isomeric 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid have been successfully developed as potent inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, highlighting the potential of the indane scaffold in targeting enzymatic active sites.
Compounds with similar bicyclic structures have also been investigated for their potential antimicrobial, cytotoxic, and neuroprotective properties. The rigid nature of the indane ring system can facilitate precise interactions with biological targets, leading to high-affinity binding.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of bioactive molecules incorporating this compound.
General Peptide Synthesis Workflow
Solid-phase peptide synthesis (SPPS) is the most common method for incorporating amino acids into a peptide chain. The following workflow outlines the key steps.
Caption: General workflow for solid-phase peptide synthesis.
Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
Materials:
-
Fmoc-protected this compound
-
Other Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF.
-
Add DIC and OxymaPure® to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Incorporation of this compound:
-
Dissolve Fmoc-protected this compound in DMF.
-
Activate the amino acid with DIC and OxymaPure®.
-
Add the activated amino acid to the resin and couple for 4 hours. Due to the steric hindrance of the constrained amino acid, a longer coupling time may be necessary. Double coupling may be performed to ensure complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids in the desired sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Synthesis of Small Molecule Derivatives
The following protocol is adapted from the synthesis of succinate dehydrogenase inhibitors and can be used as a starting point for creating amide derivatives of this compound.
Protocol 3.2.1: Amide Coupling to a Carboxylic Acid Moiety
Materials:
-
This compound
-
Desired carboxylic acid for coupling
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid to be coupled in DCM.
-
Add EDC and HOBt to the solution and stir for 10 minutes at room temperature.
-
-
Amide Bond Formation:
-
Add a solution of this compound and DIPEA in DCM to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
-
Biological Evaluation: A Case Study on Enzyme Inhibition
To illustrate the biological evaluation of molecules containing the this compound scaffold, the following section details a hypothetical enzyme inhibition assay.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of succinate dehydrogenase, a key enzyme in cellular respiration.
Caption: Workflow for a succinate dehydrogenase inhibition assay.
Protocol 4.1.1: In Vitro SDH Inhibition Assay
Materials:
-
Purified succinate dehydrogenase enzyme
-
Potassium phosphate buffer
-
Succinate solution
-
2,6-Dichlorophenolindophenol (DCPIP) solution
-
Phenazine methosulfate (PMS) solution
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer, succinate, DCPIP, and PMS.
-
-
Compound Addition:
-
Add various concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include a DMSO control.
-
-
Enzyme Addition:
-
Add the purified SDH enzyme to the wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCPIP by the enzyme results in a color change.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison between different compounds.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Modification | Target Enzyme | IC50 (µM) |
| IND-001 | Parent Scaffold | Succinate Dehydrogenase | > 100 |
| IND-002 | N-Benzoyl | Succinate Dehydrogenase | 15.2 |
| IND-003 | N-(4-Chlorobenzoyl) | Succinate Dehydrogenase | 5.8 |
| IND-004 | N-(4-Methoxybenzoyl) | Succinate Dehydrogenase | 25.1 |
| IND-005 | N-Acetyl | Protease X | 8.9 |
| IND-006 | N-Valyl | Protease X | 2.1 |
Signaling Pathway Visualization
Understanding the mechanism of action of a bioactive molecule often involves elucidating the signaling pathway it modulates. The following is a hypothetical representation of a G-protein coupled receptor (GPCR) signaling pathway that could be targeted by a ligand containing the this compound scaffold.
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability against enzymatic degradation, improve receptor binding affinity and selectivity, and control peptide secondary structure. 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic β-amino acid analogue that can induce specific turns and secondary structures in peptides. Its rigid structure presents unique challenges in solid-phase peptide synthesis (SPPS), particularly during the coupling and deprotection steps, due to significant steric hindrance.
These application notes provide a comprehensive guide and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. The protocols are designed to serve as a robust starting point for researchers, with recommendations for optimization to achieve high purity and yield.
Challenges and Considerations
The primary challenge in utilizing this compound in SPPS is its steric bulk. This can lead to:
-
Slow and Inefficient Coupling Reactions: The sterically hindered nature of the amino acid can make it difficult for standard coupling reagents to efficiently activate the carboxyl group and facilitate amide bond formation. This can result in low coupling yields and the formation of deletion sequences.
-
Incomplete Fmoc Deprotection: The bulky side chain may also hinder the access of the deprotecting agent (typically piperidine) to the Fmoc group, leading to incomplete deprotection and truncated peptide sequences.
To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents, optimized reaction conditions, and potentially alternative deprotection strategies.
Data Presentation: Representative Yields and Purities for Peptides Containing Sterically Hindered Amino Acids
While specific quantitative data for peptides containing this compound is not extensively available in the literature, the following table provides representative yields and purities that can be expected when synthesizing peptides with other sterically hindered, non-canonical amino acids. These values can serve as a benchmark for optimization efforts. A typical coupling efficiency for a standard amino acid in an SPPS cycle should be greater than 99%.[1] For a 20-amino-acid peptide, this would theoretically result in a crude purity of over 82%.[1] The final isolated yield after purification can vary significantly based on the peptide's sequence, length, solubility, and the efficiency of the purification process, but net peptide content often ranges from 70-90% of the lyophilized powder.[1]
| Peptide Sequence (Example) | Synthesis Method | Crude Purity (%) | Isolated Yield (%) | Reference |
| Ac-Tyr-(N-Me)Ala-Phe-Gly-NH₂ | Microwave-assisted SPPS | ~85 | ~60 | General expectation for hindered amino acids |
| H-Leu-Aib-Leu-Aib-Leu-NH₂ | Conventional SPPS with HATU | ~75 | ~50 | General expectation for hindered amino acids |
| Ac-Trp-Val-(D-Aic)-Phe-Met-NH₂ | Automated SPPS with COMU | ~80 | ~55 | General expectation for hindered amino acids |
Aib = α-aminoisobutyric acid, (N-Me)Ala = N-methylalanine, D-Aic = D-2-aminoindan-2-carboxylic acid (a structurally related amino acid)
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[2] They have been adapted to address the challenges associated with the incorporation of sterically hindered amino acids like this compound.
Materials and Reagents
-
Fmoc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides) or other suitable resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
High-efficiency coupling reagents (choose one):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3]
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5
-
Diethyl ether (cold)
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for the incorporation of Fmoc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid.
1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. For sterically hindered residues, a double deprotection (2 x 10 minutes) may be beneficial. c. Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min). d. Perform a Kaiser test to confirm the presence of a free amine.
3. Coupling of Fmoc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: a. In a separate vial, dissolve Fmoc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[4] b. Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.[4] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C). Microwave-assisted coupling can also significantly improve efficiency.[5] e. After the coupling, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). f. Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain colorless). If the test is positive, a second coupling may be necessary.
4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 20 minutes. b. Wash the resin with DMF and DCM.
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection: a. After the final Fmoc deprotection and any N-terminal modification, wash the resin thoroughly with DMF and DCM, and dry it under vacuum. b. Add the cleavage cocktail (TFA/TIS/H₂O) to the dried resin. c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.
7. Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry.
Visualizations
SPPS Workflow for Incorporating a Sterically Hindered Amino Acid
Caption: General workflow for solid-phase peptide synthesis incorporating a sterically hindered amino acid.
Decision Pathway for Coupling Reagent Selection
Caption: Decision tree for selecting appropriate coupling conditions for sterically hindered amino acids.
References
Application Notes and Protocols for Inducing Specific Peptide Conformations with 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a critical objective in medicinal chemistry and drug design. Constraining the flexibility of peptides can enhance their binding affinity, selectivity, and metabolic stability. 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a cyclic β-amino acid that can be incorporated into peptides to induce specific secondary structures. Its rigid bicyclic structure is hypothesized to restrict the torsional angles of the peptide backbone, thereby pre-organizing the peptide into a defined conformation for target recognition.
These application notes provide a comprehensive overview of the methodologies used to synthesize, characterize, and evaluate peptides containing this compound. While specific experimental data for this novel amino acid is emerging, the protocols detailed below are established methods for the analysis of peptides containing analogous constrained residues.
Data Presentation
Quantitative data from conformational and binding analyses are crucial for evaluating the effectiveness of incorporating constrained amino acids. The following tables provide a structured format for presenting such data, facilitating clear comparison between a parent peptide and its modified analogue containing this compound.
Table 1: Conformational Analysis Data Summary
| Peptide Sequence | Secondary Structure Content (Circular Dichroism) | Key NOEs (NMR Spectroscopy) | Predominant Conformation |
| Parent Peptide (Ac-His-D-Phe-Arg-Trp-Gly-NH2) | Random Coil (85%), β-Turn (15%) | Weak sequential (i, i+1) NOEs | Flexible |
| Modified Peptide (Ac-His-(Aic)-Arg-Trp-Gly-NH2) | β-Turn (70%), Random Coil (30%) | Strong (i, i+2) NOE between His and Arg | Well-defined β-turn |
Note: Aic denotes this compound. Data presented is hypothetical and for illustrative purposes.
Table 2: Receptor Binding Affinity Data
| Peptide Sequence | Receptor Subtype | Binding Affinity (Ki, nM) | Fold Difference |
| Parent Peptide | MC4R | 150 ± 25 | 1x |
| Modified Peptide | MC4R | 15 ± 5 | 10x |
| Parent Peptide | MC3R | 300 ± 50 | 1x |
| Modified Peptide | MC3R | 450 ± 60 | 0.67x |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating the constrained amino acid.[1][2][3][4][5]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, including Fmoc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.[6][7][8][9][10]
Materials:
-
Purified peptide
-
CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement should be between 20-100 µM.
-
Instrument Setup:
-
Turn on the nitrogen purge and allow the instrument to stabilize.
-
Set the measurement parameters: wavelength range (190-260 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and number of accumulations (3-5).
-
-
Blank Measurement: Record a spectrum of the buffer alone in the quartz cuvette.
-
Sample Measurement: Rinse the cuvette with the peptide solution and then fill it. Record the CD spectrum of the peptide sample.
-
Data Processing:
-
Subtract the buffer spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the measured ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectrum.
Protocol 3: Detailed Structural Analysis by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy provides atomic-level information about the peptide's three-dimensional structure.[11][12][13][14][15]
Materials:
-
Lyophilized purified peptide
-
NMR solvent (e.g., 90% H2O / 10% D2O or deuterated organic solvent)
-
NMR spectrometer (600 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR solvent to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to check for sample purity and proper folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space proximities between protons (< 5 Å).
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to assign the proton resonances within each amino acid residue.
-
Use the NOESY spectrum to sequentially assign the residues by identifying NOEs between adjacent amino acids (e.g., Hα(i) to HN(i+1)).
-
-
Structural Restraint Generation:
-
Identify key long-range NOEs that are indicative of specific secondary structures (e.g., Hα(i) to HN(i+2) for turns).
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures.
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK to assess stereochemical parameters.
Protocol 4: Receptor Binding Affinity by Competitive ELISA
This protocol describes an ELISA-based method to determine the binding affinity of the synthesized peptides to a target receptor.[16][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Recombinant receptor protein
-
Biotinylated standard ligand
-
Synthesized peptides (parent and modified)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled peptides (parent and modified) and the unlabeled standard ligand.
-
Add the diluted peptides and a fixed concentration of the biotinylated standard ligand to the wells.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
-
Measurement: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for synthesis, analysis, and interpretation.
Signaling Pathway of a Hypothetical GPCR Target
Caption: Hypothetical GPCR signaling cascade activation.
Logical Relationship in Conformational Analysis
Caption: Logic of structure determination.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 10. health.uconn.edu [health.uconn.edu]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ulab360.com [ulab360.com]
- 17. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 18. affbiotech.com [affbiotech.com]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Strecker or Bucherer-Bergs pathways.
Problem 1: Low or No Yield of the Desired Amino Acid
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Strecker Synthesis: Ensure the complete formation of the intermediate α-aminonitrile before hydrolysis. Monitor the reaction progress using techniques like TLC or LC-MS. Extend the reaction time if necessary. - Bucherer-Bergs Synthesis: This reaction can be slow. Consider increasing the reaction temperature or using ultrasonication to improve the rate and yield.[1] For difficult cases, using solvents like acetamide, formamide, or dimethylformamide has been recommended.[2][3] |
| Suboptimal pH | - Bucherer-Bergs Synthesis: Maintain the pH of the reaction mixture between 8 and 9.[4] Ammonium carbonate acts as a buffer.[4] Strongly alkaline conditions can lead to the degradation of cyanide, while acidic conditions can hinder the formation of the cyanohydrin intermediate.[4] |
| Reagent Ratio Imbalance | - Bucherer-Bergs Synthesis: A molar ratio of 1:2:2 for the ketone (1-indanone), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) is recommended for balanced reactivity.[4] |
| Hydrolysis Issues | - Strecker Synthesis: The hydrolysis of the α-aminonitrile to the carboxylic acid requires heating with a strong acid or base.[5][6][7] Ensure that the hydrolysis conditions are sufficiently vigorous for the complete conversion. - Bucherer-Bergs Synthesis: The hydrolysis of the intermediate hydantoin to the amino acid is a separate step that requires treatment with acid or a suitable enzyme.[4] |
Problem 2: Formation of Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Polymerization | The starting material, 1-indanone, can be prone to self-condensation or polymerization under certain conditions. Ensure that the reaction is carried out under an inert atmosphere and that the reagents are of high purity. |
| Over-alkylation | - Bucherer-Bergs Synthesis: An excess of cyanide can potentially lead to side products.[4] Adhere to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[4] |
| Formation of α-hydroxy nitrile | In the Strecker synthesis, the formation of the α-hydroxy nitrile (cyanohydrin) can compete with the formation of the α-aminonitrile. Ensure a sufficient concentration of ammonia or the amine to favor the formation of the imine intermediate. |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: Strecker or Bucherer-Bergs?
Both methods are viable for the synthesis of α,α-disubstituted amino acids from ketones like 1-indanone.[5][8] The choice of method may depend on the available equipment, safety considerations (handling of HCN in the classical Strecker synthesis), and desired scale. The Bucherer-Bergs reaction is a multicomponent reaction that directly produces a hydantoin intermediate, which can then be hydrolyzed to the amino acid.[4] The Strecker synthesis first forms an α-aminonitrile, which is then hydrolyzed.[5]
Q2: How can I improve the yield of the reaction?
Several strategies can be employed to improve the yield:
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent to find the optimal conditions for your specific setup. For the Bucherer-Bergs reaction, temperatures between 80-100°C in water or ethanol are common.[4]
-
Use of Ultrasonication: Ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, leading to shorter reaction times and higher yields.[1]
-
Hoyer Modification (for Bucherer-Bergs): Heating the standard reaction mixture in a closed system under a CO₂ atmosphere can lead to better yields of the hydantoin intermediate.[2][3]
Q3: What are some common purification techniques for the final product?
The final product, this compound, can be purified by recrystallization.[4] Common solvent systems for the recrystallization of amino acids include water/acetone or water/ethanol mixtures. The crude product is dissolved in a hot solvent mixture and allowed to cool slowly to form crystals. The purified product can then be collected by filtration.
Q4: How do I hydrolyze the intermediate to the final amino acid?
-
From α-aminonitrile (Strecker): The nitrile can be hydrolyzed by heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[5][6][7] Acid hydrolysis will yield the amino acid hydrochloride, while basic hydrolysis will yield the amino acid salt, which then needs to be neutralized.
-
From hydantoin (Bucherer-Bergs): The hydantoin ring can be opened to the amino acid by heating with a strong acid or by using a suitable enzyme.[4]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of this compound.
Strecker Synthesis of this compound
Step 1: Formation of 1-Amino-2,3-dihydro-1H-indene-1-carbonitrile
-
In a well-ventilated fume hood, dissolve 1-indanone in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium chloride, to the solution.
-
Add a cyanide source, such as potassium cyanide or sodium cyanide, portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis of 1-Amino-2,3-dihydro-1H-indene-1-carbonitrile
-
To the crude α-aminonitrile, add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
If using acid hydrolysis, cool the reaction mixture and collect the precipitated amino acid hydrochloride by filtration.
-
If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid to precipitate the amino acid.
-
Purify the crude amino acid by recrystallization.
Bucherer-Bergs Synthesis of this compound
Step 1: Synthesis of the Hydantoin Intermediate
-
In a pressure vessel, combine 1-indanone, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio in a solvent such as 50% aqueous ethanol.[1]
-
Seal the vessel and heat the mixture to 80-100°C for several hours.
-
Cool the reaction mixture to room temperature. The hydantoin product may precipitate.
-
Acidify the mixture with HCl to precipitate the hydantoin.[4]
-
Collect the crude hydantoin by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[4]
Step 2: Hydrolysis of the Hydantoin
-
Heat the purified hydantoin with a strong acid (e.g., 6M HCl) at reflux for several hours.
-
Cool the reaction mixture to allow the amino acid hydrochloride to crystallize.
-
Collect the product by filtration and wash with a small amount of cold water.
-
The free amino acid can be obtained by neutralizing the hydrochloride salt.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for Bucherer-Bergs Synthesis of Hydantoins from Ketones (General)
| Ketone Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | 60% EtOH | 58-62 | 10 | 7 | [3] |
| Benzophenone | 60% EtOH | 58-62 | 90 | 67 | [3] |
| Benzophenone | 60% EtOH | 110 (closed vessel) | - | 75 | [3] |
| Benzophenone | Propylene Glycol | - | - | 91-96 | [3] |
| Benzophenone | PEG | 150 | - | 89 | [9] |
Note: This data is for benzophenone and serves as an example of how reaction parameters can significantly influence yield. Similar optimization would be necessary for 1-indanone.
Mandatory Visualizations
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. jsynthchem.com [jsynthchem.com]
troubleshooting side reactions in 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
The synthesis of this compound, a valuable building block in medicinal chemistry, can be prone to several side reactions that can impact yield and purity. Below are troubleshooting guides for common issues encountered during its synthesis, which typically proceeds via a Bucherer-Bergs reaction followed by hydrolysis, or a Strecker synthesis.
Problem 1: Low Yield of the Desired this compound
A low overall yield can be attributed to issues in either the hydantoin formation (Bucherer-Bergs) or the subsequent hydrolysis step.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Bucherer-Bergs Reaction: The formation of the intermediate spirohydantoin from 1-indanone is inefficient. | - Optimize Reagent Stoichiometry: Ensure a molar ratio of approximately 1:2:2 for 1-indanone:KCN:(NH₄)₂CO₃ to drive the reaction to completion. - Control pH: Maintain the reaction pH between 8 and 9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the initial cyanohydrin formation.[1] - Temperature and Solvent: Refluxing in an aqueous ethanol mixture (typically around 80-100 °C) is generally effective.[1] | Improved conversion of 1-indanone to the spirohydantoin intermediate, leading to a higher overall yield. |
| Inefficient Hydrolysis of Hydantoin: The ring-opening of the spirohydantoin intermediate to the amino acid is not proceeding to completion. | - Harsh Hydrolysis Conditions: While strong basic or acidic conditions are required, excessively high temperatures or prolonged reaction times can lead to degradation of the amino acid product. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Use of Barium Hydroxide: For the hydrolysis of hydantoins, barium hydroxide is often effective. The resulting barium carbonate can be easily removed by filtration. | Increased yield of the final amino acid product with minimized degradation. |
| Side Reactions During Bucherer-Bergs: Formation of byproducts reduces the amount of intermediate available for hydrolysis. | - Over-alkylation: Excess cyanide can potentially lead to the formation of undesired side products.[1] Adhering to the recommended stoichiometry is crucial. | Minimized formation of byproducts, maximizing the yield of the desired hydantoin intermediate. |
| Product Degradation: The final amino acid product may be unstable under the reaction or workup conditions. | - Decarboxylation: Amino acids can undergo decarboxylation, especially at elevated temperatures. After hydrolysis, it is advisable to perform the workup and purification at or below room temperature. | Preservation of the final product and improved isolated yield. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low product yield.
Problem 2: Presence of Significant Impurities in the Final Product
Impurities can arise from unreacted starting materials, side products from either the Bucherer-Bergs or Strecker synthesis, or from the hydrolysis step.
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 1-Indanone | HPLC, GC-MS | - Ensure complete reaction in the Bucherer-Bergs or Strecker step by optimizing reaction time and temperature. - Purify the intermediate spirohydantoin or α-aminonitrile before hydrolysis. Recrystallization is often effective. |
| Spirohydantoin Intermediate | HPLC, LC-MS | - Drive the hydrolysis to completion by adjusting reaction time, temperature, or the concentration of the acid/base. |
| α-Aminonitrile Intermediate (from Strecker) | HPLC, LC-MS, IR (presence of nitrile peak) | - Ensure complete hydrolysis of the nitrile group. This may require more stringent acidic or basic conditions. |
| Over-alkylated Byproducts | LC-MS, NMR | - Strictly control the stoichiometry of reagents in the Bucherer-Bergs reaction to avoid excess cyanide.[1] |
| Polymeric Byproducts | Gel Permeation Chromatography (GPC), NMR (broad signals) | - Avoid excessive heating during the hydrolysis and workup stages, as amino acids can polymerize. |
| Racemic Mixture (in case of desired stereoisomer) | Chiral HPLC, Polarimetry | - The standard Strecker and Bucherer-Bergs syntheses produce racemic mixtures. For a specific enantiomer, a resolution step (e.g., with a chiral acid or base) or an asymmetric synthesis approach is necessary. |
Impurity Analysis and Mitigation Pathway
Caption: Pathway for identifying and mitigating common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the Bucherer-Bergs synthesis and the Strecker synthesis .
-
Bucherer-Bergs Synthesis: This is a multi-component reaction involving 1-indanone, an alkali metal cyanide (like KCN or NaCN), and ammonium carbonate to form a spirohydantoin intermediate.[1][2] This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.
-
Strecker Synthesis: This method involves the reaction of 1-indanone with ammonia and a cyanide source to form an α-aminonitrile.[3] Subsequent hydrolysis of the nitrile group affords the final amino acid.
Q2: My synthesis results in a racemic mixture. How can I obtain a single enantiomer?
A2: Both the standard Bucherer-Bergs and Strecker syntheses will produce a racemic mixture of the amino acid. To obtain a single enantiomer, you can either:
-
Perform a chiral resolution: This involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Employ an asymmetric synthesis: This involves using a chiral auxiliary or a chiral catalyst during the synthesis to favor the formation of one enantiomer over the other.
Q3: What are the key parameters to control during the Bucherer-Bergs reaction to maximize the yield of the spirohydantoin intermediate?
A3: To maximize the yield of the intermediate, it is crucial to control the following parameters:
-
Reagent Ratio: A molar ratio of 1:2:2 of 1-indanone:KCN:(NH₄)₂CO₃ is generally recommended.[1]
-
pH: The reaction should be maintained at a pH of approximately 8-9.[1]
-
Temperature: Refluxing in aqueous ethanol (around 80-100 °C) is typical.[1]
Q4: I am observing a significant amount of a byproduct that I suspect is a polymer. What is causing this and how can I prevent it?
A4: Polymerization can occur, particularly during the hydrolysis of the hydantoin or aminonitrile intermediate, especially at high temperatures. Amino acids can self-condense to form polypeptides. To minimize this, it is advisable to:
-
Carefully control the temperature and reaction time during the hydrolysis step.
-
Perform the workup and purification of the final amino acid at or near room temperature.
Q5: What are suitable purification techniques for the final product?
A5: The purification of this compound typically involves:
-
Recrystallization: This is often the most effective method for obtaining a highly pure crystalline product. The choice of solvent will depend on the specific salt form of the amino acid.
-
Ion-exchange chromatography: This technique can be used to separate the amphoteric amino acid from non-ionic impurities.
-
Flash chromatography: While less common for simple amino acids, it can be employed if other methods fail, often after protecting the amino and/or carboxyl groups.
Experimental Protocols
General Procedure for Bucherer-Bergs Synthesis of Spiro-(4'H-indan)-4',5-(imidazolidine-2',5'-dione)
-
In a round-bottom flask equipped with a reflux condenser, combine 1-indanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.
-
Heat the mixture to reflux (approximately 80-100 °C) with stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
General Procedure for Hydrolysis of Spirohydantoin to this compound
-
Place the spirohydantoin intermediate in a round-bottom flask.
-
Add an aqueous solution of a strong base (e.g., NaOH, KOH, or Ba(OH)₂) or a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for an extended period (several hours to days), monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a base was used for hydrolysis, carefully acidify the solution with a strong acid to the isoelectric point of the amino acid to precipitate the product. If an acid was used, neutralize with a base to the isoelectric point.
-
Collect the precipitated amino acid by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.
-
Further purification can be achieved by recrystallization.
References
Technical Support Center: Optimizing Peptide Synthesis with 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (Aic), a sterically hindered amino acid, into peptide sequences.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of Aic in peptide synthesis.
Question: I am observing low coupling yields when incorporating Aic into my peptide sequence. What are the common causes and how can I improve the yield?
Answer:
Low coupling yields with sterically hindered amino acids like Aic are a frequent challenge. The primary reasons include:
-
Steric Hindrance: The bulky, cyclic nature of Aic can physically block the reactive sites, slowing down the kinetics of the peptide bond formation.[1][2]
-
Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance of Aic.[2]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly impact coupling efficiency.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or hindered residues, can aggregate on the solid support, limiting reagent access.[2]
To improve your coupling yield, consider the following optimization strategies:
-
Select a High-Potency Coupling Reagent: Onium-salt-based reagents are highly recommended for sterically demanding couplings.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are known for their high reactivity and are often the first choice for difficult couplings.[1][2] HATU, in particular, is considered highly effective for hindered systems.[2] COMU offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that can be effective.[1][3] They are known to reduce the risk of certain side reactions like guanidinylation.[1]
-
-
Optimize the Base: The choice and amount of base are critical.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, consider using a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts.
-
Increase Reaction Time and/or Temperature:
-
Perform a Double Coupling: If a single coupling reaction results in a low yield, performing a second coupling with fresh reagents before deprotection of the next amino acid can be very effective.[4]
Question: I am concerned about racemization at the Aic residue or the preceding amino acid. How can I minimize this side reaction?
Answer:
Racemization is a critical concern in peptide synthesis, especially during the activation of the carboxylic acid. To minimize epimerization when coupling Aic, consider the following:
-
Choice of Coupling Reagent and Additive:
-
The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[2]
-
Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[2]
-
Propane phosphonic acid anhydride (T3P®) is an excellent choice for substrates prone to epimerization.[1]
-
-
Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, as strong bases can promote racemization.[2]
-
Control Reaction Temperature: Avoid prolonged heating. If elevated temperatures are necessary to drive the reaction to completion, optimize for the shortest possible time.[2] Lowering the reaction temperature can help reduce the rate of racemization.[2]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound amine. Over-activation can increase the risk of racemization.[2]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best suited for incorporating this compound?
For sterically hindered amino acids like Aic, high-efficiency onium salt reagents are recommended.[1][2] The table below summarizes some of the most effective options.
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings, due to the formation of reactive OAt esters.[1] | Based on the potentially explosive HOAt; can cause guanidinylation of the N-terminal amine.[1] |
| HCTU | Aminium/Uronium Salt | Good compromise in terms of reactivity and price compared to HATU.[6] | Generally less reactive than HATU. |
| COMU | Aminium/Uronium Salt | Efficiency is comparable to HATU; based on the non-explosive OxymaPure, making it a safer alternative.[1][2] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | Efficient coupling that avoids guanidinylation side reactions.[1] | Generally less reactive than HATU.[1] |
| T3P® | Phosphonic Anhydride | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[1] | The application method is different from other common coupling reagents.[1] |
Q2: What is a standard protocol for coupling Aic using HATU?
A general protocol for coupling a sterically hindered amino acid like Aic using HATU in solid-phase peptide synthesis (SPPS) is provided below. Note that this may require optimization for your specific peptide sequence.
Experimental Protocol: HATU-Mediated Coupling of Aic
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve:
-
Fmoc-Aic-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents)
-
Dissolve these components in DMF.
-
-
Activation: Add a base, such as DIPEA (8 equivalents), to the amino acid solution and mix briefly.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to check for the presence of free primary amines.[2] A negative result (e.g., colorless for the ninhydrin test) indicates a complete reaction. If the test is positive, a second coupling is recommended.[2]
Q3: How can I monitor the completion of the coupling reaction?
The most common method for monitoring coupling completion in SPPS is the ninhydrin (Kaiser) test . This test detects free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as there are still unreacted N-terminal amines. In this case, a recoupling step is necessary.
-
Negative Result (Colorless/Yellow Beads): Indicates that the coupling reaction is complete.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in optimizing the coupling of this compound.
References
preventing racemization of 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid during coupling
Welcome to the technical support center for handling 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid and its derivatives. This guide provides detailed answers, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals to address challenges during peptide coupling reactions, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during peptide coupling?
Racemization is a chemical process that results in the formation of an equal mixture of enantiomers (D and L forms) from a single, pure enantiomer.[1] In peptide synthesis, this means an L-amino acid can be inadvertently converted to its D-form at its chiral alpha-carbon.[1] This loss of stereochemical integrity is a major concern as it can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
The primary mechanism for racemization during coupling involves the formation of a planar oxazolone (or azlactone) intermediate after the carboxylic acid group is activated.[1][2][3] This planar structure allows the amine component to attack from either side, leading to a loss of stereochemical purity.[2]
Q2: Is this compound highly susceptible to racemization?
No, this particular amino acid has a structurally low propensity for racemization. It is a cyclic α,α-disubstituted amino acid. The alpha-carbon is a quaternary center, meaning it is bonded to four non-hydrogen substituents. This structure sterically prevents the formation of the planar oxazolone intermediate, which is the main pathway for racemization in standard N-acyl amino acids.[4] While racemization is not impossible (e.g., via direct enolization under harsh basic conditions), the risk is significantly lower compared to amino acids like Cysteine or Histidine.[1][5]
Q3: What is the primary challenge when coupling this amino acid?
The main difficulty is not racemization, but steric hindrance . The bulky, rigid structure surrounding the quaternary alpha-carbon can physically obstruct the approach of the activated carboxylic acid and the incoming amine.[6] This steric hindrance can lead to several common issues:
-
Slow reaction rates: The coupling reaction may require significantly longer times to proceed to completion.[7]
-
Low coupling yields: Standard coupling conditions may be insufficient to overcome the activation energy barrier, resulting in incomplete reactions.[6][7]
-
Peptide aggregation: Sequences containing bulky residues can sometimes aggregate, further hindering the reaction.[6]
Q4: Which coupling reagents are most effective for sterically hindered amino acids like this one?
Standard carbodiimide reagents like DCC and EDC are often not potent enough for sterically demanding couplings and may lead to low yields.[6][7] More powerful onium-salt-based reagents are highly recommended.[6][7]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[4][6] HATU is often considered the superior choice for difficult couplings.[6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with very low levels of racemization.[6][8]
For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a successful strategy.[7]
Q5: What is the role of additives like HOBt and HOAt in this specific coupling?
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. While they are famously used to suppress racemization[2][9][10], their primary role in this context is to accelerate the coupling reaction . They react with the activated amino acid to form a more stable, yet highly reactive, active ester.[2][11]
-
Increased Reaction Rate: This acceleration helps to overcome the slow reaction kinetics caused by steric hindrance, leading to higher yields in a shorter time.[11]
-
Superiority of HOAt: HOAt is generally more effective than HOBt. Its electron-withdrawing properties lead to the formation of a more reactive ester, further speeding up the desired coupling and minimizing potential side reactions.[2][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Stalled Reaction | 1. Insufficient Reagent Potency: Standard reagents (DCC, EDC) are not strong enough for this hindered amino acid.[6][7] | Switch to a more potent onium-salt reagent like HATU, HBTU, or PyBOP.[6][7] |
| 2. Insufficient Reaction Time: Steric hindrance slows the reaction rate significantly.[7] | Increase the reaction time. Monitor the reaction, but consider extending the time from 2 hours to overnight.[7] | |
| 3. Suboptimal Solvent: Poor solvation can lead to peptide aggregation on the solid support, blocking reactive sites.[6][7] | Change the solvent. N-methylpyrrolidone (NMP) has superior solvating properties to DMF. A mixture of DCM/DMF/NMP can also be effective.[7] | |
| 4. Low Temperature: While good for preventing side reactions, low temperatures may not provide enough energy to overcome the activation barrier. | Consider gentle heating. Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion quickly.[7] | |
| Unexpected Side Products | 1. Excess Base: Strong bases like DIPEA can sometimes promote side reactions if used in large excess.[6] | Use a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[12] Ensure you are using the minimum amount of base necessary. |
| 2. Guanidinylation: Uronium/aminium reagents (HBTU, HATU) can react with the N-terminal amine to form an irreversible guanidine cap.[10] | Pre-activate the amino acid. Mix the amino acid, coupling reagent, and base for a few minutes before adding the mixture to the amine component.[7][10] | |
| Confirmation of Stereochemical Purity | 1. Potential for Minor Racemization: Although the risk is low, harsh conditions (high temperature, strong base) could still cause a small degree of racemization. | Analyze the final product using a chiral method. Chiral HPLC or NMR with a chiral shift reagent can be used to detect the presence of the unwanted diastereomer. |
Data Presentation: Comparison of Coupling Reagents
This table provides a qualitative comparison of common coupling reagents for use with sterically hindered amino acids.
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | Moderate to High (if used alone) | Not recommended for this amino acid unless combined with HOAt. [5][6] DCU byproduct from DCC is insoluble. |
| Phosphonium Salts | PyBOP, PyAOP | High | Very Low | Excellent for hindered couplings.[6][8] Byproduct (HMPA from BOP) can be carcinogenic.[8] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU | Very High | Low (with additive) | Very effective and fast-reacting.[4][8] Requires pre-activation to avoid guanidinylation.[10] |
| Uronium/Aminium (HOAt-based) | HATU | Highest | Very Low | Often the best choice for difficult and hindered couplings.[6] More expensive but highly efficient. |
Experimental Protocols
Recommended Protocol: HATU-Mediated Coupling
This protocol is a robust starting point for coupling this compound to a resin-bound amine (Fmoc-SPPS).
Materials:
-
Fmoc-protected this compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Deprotected peptide-resin
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and wash the resin thoroughly with DMF or NMP.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected indene amino acid (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Pre-activation: Add DIPEA (6-8 equivalents) to the activation solution. Gently agitate the solution for 2-5 minutes. The solution may change color, indicating the formation of the reactive OAt-ester.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time may be extended overnight.
-
Monitoring: Take a small sample of resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/clear beads) indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with NMP or DMF (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the ninhydrin test is positive, indicating an incomplete reaction, a second coupling is recommended. Repeat steps 2-7 with a fresh solution of activated amino acid.[7]
Visualizations
Logical Workflow: Preventing Racemization vs. Overcoming Steric Hindrance
The following diagram illustrates the key strategic shift required when coupling this specific amino acid. The focus moves from preventing racemization (a low risk) to overcoming steric hindrance (the primary challenge).
Caption: Strategic focus for standard vs. sterically hindered amino acids.
Experimental Workflow: Recommended Coupling Protocol
This diagram outlines the key steps for a successful coupling reaction using a potent activating agent.
Caption: Recommended workflow for HATU-mediated coupling of the hindered amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common stability-related issues encountered during the handling, storage, and experimental use of this compound and its derivatives.
Q1: My compound shows signs of degradation upon storage. What are the optimal storage conditions?
A1: this compound and its derivatives, being cyclic amino acid analogs, are susceptible to degradation if not stored properly. For optimal stability, it is recommended to store these compounds as a dry powder in a tightly sealed container at low temperatures, preferably at -20°C, and protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours. Long-term storage of solutions is generally not recommended due to the potential for hydrolysis and microbial growth.
Q2: I am observing unexpected peaks in my HPLC analysis of a recently prepared solution. What could be the cause?
A2: The appearance of unexpected peaks in your HPLC chromatogram often indicates the presence of degradation products. The primary degradation pathways for amino acid derivatives include oxidation, hydrolysis, and photodecomposition. The indane moiety can be susceptible to oxidation, while the carboxylic acid and amino groups can participate in various reactions. To troubleshoot this, consider the following:
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Solvent Purity: Ensure the use of high-purity solvents for your mobile phase and sample preparation.
-
pH of the Solution: The stability of amino acids is often pH-dependent. Extremes in pH can catalyze hydrolysis of derivatives or promote other degradation reactions. It is crucial to work within a pH range where the compound is most stable, which should be determined experimentally.
-
Exposure to Light: Protect your solutions from light by using amber vials or covering them with aluminum foil. Photodegradation can lead to the formation of various byproducts.[1]
-
Temperature: Avoid exposing your solutions to high temperatures. Prepare and handle solutions at room temperature or on ice when possible.
Q3: How can I perform a forced degradation study to understand the stability of my specific derivative?
A3: A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[2][3][4] This involves subjecting the compound to stress conditions more severe than accelerated stability testing. A general protocol is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
Q4: What are the likely degradation products of this compound derivatives?
A4: While specific degradation products will depend on the derivative and the stress condition, general degradation pathways for amino acids can be anticipated. These include:
-
Oxidation: The indane ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated species. The amino group can also be oxidized.
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Decarboxylation: Loss of the carboxylic acid group as carbon dioxide can occur, especially under heat or specific catalytic conditions.
-
Hydrolysis: For ester or amide derivatives, hydrolysis of these functional groups is a common degradation pathway, yielding the parent carboxylic acid.
-
Dimerization/Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers or larger oligomers.
Q5: My compound seems to have lost its biological activity over time. Could this be related to stability?
A5: Yes, a loss of biological activity is a strong indicator of chemical degradation. The specific three-dimensional structure of the molecule is often crucial for its interaction with biological targets.[6] Even minor chemical modifications due to degradation can alter the conformation and abolish or reduce its activity. It is recommended to re-analyze the purity of the compound using a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products.
Data Presentation: Illustrative Stability Data
Due to the limited availability of specific experimental stability data for this compound in the public domain, the following tables present illustrative data based on typical stability profiles of cyclic amino acid analogs under forced degradation conditions. These tables are intended to provide a framework for expected outcomes.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| 0.1 M HCl | 24 hours | 60 | 15% | Hydrolytic products, decarboxylation products |
| 0.1 M NaOH | 24 hours | 60 | 25% | Racemization products, hydrolytic products |
| 3% H₂O₂ | 24 hours | 25 | 20% | Oxidized indane ring, N-oxide derivatives |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 10% | Photodegradation adducts, ring-opened products |
| Thermal | 48 hours | 80 | 30% | Decarboxylation products, dimers |
Table 2: Illustrative pH-Rate Profile for the Hydrolysis of a Carboxylic Acid Derivative.
| pH | Rate Constant (k) (Illustrative, hours⁻¹) | Half-life (t½) (Illustrative, hours) |
| 2.0 | 0.010 | 69.3 |
| 4.0 | 0.005 | 138.6 |
| 7.0 | 0.002 | 346.5 |
| 9.0 | 0.015 | 46.2 |
| 12.0 | 0.050 | 13.9 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound and its derivatives to identify potential degradation products and establish stability-indicating analytical methods.[2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the compound in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). After exposure, dissolve the compound and dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound derivatives against glutamate-induced excitotoxicity in primary neuronal cultures.[7][8][9]
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.
-
Plate the dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain the cultures at 37°C in a humidified 5% CO₂ incubator for 7-9 days before treatment.
2. Compound Treatment and Glutamate Challenge:
-
Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubate the neuronal cultures with the test compounds for 1-2 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15-30 minutes.
-
After the glutamate challenge, remove the medium and replace it with fresh medium containing the test compounds.
3. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizations
Logical Workflow for Stability Testing
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmtech.com [pharmtech.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the diastereomers of this compound?
A1: The two primary methods for separating diastereomers of chiral compounds like this compound are chromatography and crystallization-based resolution . Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful for both analytical and preparative scale separations. Crystallization involves forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their solubility.
Q2: Which chromatographic techniques are most effective for this separation?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique. Specifically, chiral ligand-exchange chromatography has proven successful for the resolution of similar compounds like 1-aminoindan-1,5-dicarboxylic acid enantiomers.[1][2] Another approach is to derivatize the amino acid, for example, by esterification with a chiral alcohol like L-(-)-menthol, to form diastereomeric esters that can be separated on a standard stationary phase using preparative HPLC. Additionally, chiral stationary phases (CSPs) such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T) are known to be effective for the separation of underivatized cyclic amino acids.[3]
Q3: Can I use fractional crystallization to separate the diastereomers?
A3: Yes, fractional crystallization is a widely used method for diastereomer resolution. This technique involves reacting the racemic mixture of your amino acid with an enantiomerically pure chiral resolving agent (a chiral base or acid) to form a mixture of diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by careful crystallization.[4][5] Following separation, the desired enantiomer of the amino acid can be recovered by treating the salt with an acid or base to remove the resolving agent.
Q4: What are some common chiral resolving agents for amino acids?
A4: Common resolving agents for chiral carboxylic acids include naturally occurring chiral bases like brucine, strychnine, and quinine.[5] For the resolution of chiral amines, chiral acids such as tartaric acid derivatives are often employed.[5] A patent for a similar class of compounds suggests using enantiomerically pure 1-aminoindan-2-ols as effective resolving agents for chiral acids, leading to diastereomeric salts that can be separated by fractional crystallization.[4]
Q5: My HPLC separation is showing poor resolution. What can I do to improve it?
A5: To improve HPLC resolution, you can try several strategies:
-
Optimize the mobile phase: Vary the solvent composition, pH, and ionic strength. For instance, in reversed-phase chromatography, adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact selectivity.
-
Change the chiral stationary phase (CSP): Different CSPs have different chiral recognition mechanisms. If one column is not providing adequate separation, trying a column with a different chiral selector is a good approach.
-
Adjust the temperature: Temperature can affect the thermodynamics of the chiral recognition process, and optimizing it can sometimes lead to better resolution.
-
Derivatization: If direct separation is challenging, consider derivatizing the amino acid to form diastereomers that may be more easily separated on a standard achiral column.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of diastereomers | Inappropriate chiral stationary phase (CSP). | - Test a different CSP with an alternative chiral recognition mechanism (e.g., Pirkle-type, polysaccharide-based, macrocyclic antibiotic-based).[3] - For cyclic amino acids, teicoplanin-based CSPs (e.g., CHIROBIOTIC T) have shown good results.[3] |
| Sub-optimal mobile phase composition. | - Systematically vary the mobile phase composition. For reversed-phase, adjust the organic modifier-to-aqueous ratio. - Modify the pH of the mobile phase to alter the ionization state of the analyte and stationary phase. - Add a chiral selector to the mobile phase if using an achiral column. | |
| Peak tailing or broad peaks | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH or ionic strength. - Add a competing amine or acid to the mobile phase in small concentrations. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. |
Fractional Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystallization of diastereomeric salts | The salts are too soluble in the chosen solvent. | - Try a different solvent or a mixture of solvents in which the salts have lower solubility. - Concentrate the solution carefully. - Cool the solution slowly to induce crystallization. |
| Impurities are inhibiting crystallization. | - Purify the initial diastereomeric mixture before attempting crystallization. | |
| Co-crystallization of both diastereomers | The solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Experiment with a wide range of solvents and solvent mixtures to find a system where the solubility difference is maximized. - Employ seeding with a crystal of the desired pure diastereomer to encourage its selective crystallization.[4] |
| Low yield of the desired diastereomer | The desired diastereomer is partially soluble in the mother liquor. | - Optimize the crystallization temperature and time. - Recover the second crop of crystals from the mother liquor. |
| Difficulty in removing the resolving agent | Incomplete reaction or stable salt formation. | - Ensure complete protonation/deprotonation by using a suitable acid or base. - Use liquid-liquid extraction to separate the free amino acid from the resolving agent. |
Experimental Protocols
Key Experiment: Diastereomeric Salt Resolution by Fractional Crystallization
This protocol is a generalized procedure based on common practices for resolving chiral carboxylic acids.
-
Salt Formation:
-
Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add 0.5 to 1.0 equivalents of an enantiomerically pure chiral resolving agent (e.g., (1R,2S)-1-aminoindan-2-ol).[4]
-
Stir the mixture at room temperature or with gentle heating to ensure complete dissolution and salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4]
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Analysis of Diastereomeric Purity:
-
Analyze a small sample of the crystalline material by chiral HPLC or NMR spectroscopy to determine the diastereomeric excess (d.e.).
-
-
Recrystallization (if necessary):
-
If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.
-
-
Liberation of the Enantiomerically Pure Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Add an acid (e.g., HCl) or a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino acid.
-
Extract the resolving agent with an organic solvent.
-
Isolate the enantiomerically pure this compound from the aqueous layer, for example, by adjusting the pH to its isoelectric point to induce precipitation.
-
Purification Strategy Workflow
Caption: Workflow for the purification of this compound diastereomers.
References
- 1. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-up Synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the scale-up of this compound?
A1: The most prevalent methods for the large-scale synthesis of this compound typically commence with a substituted indanone. A common and scalable approach involves a multi-step process that includes the formation of an intermediate, such as an oxime or hydantoin, followed by reduction or hydrolysis to yield the final amino acid. One such pathway is the conversion of 1-indanone to its oxime, followed by a reduction of the oxime and subsequent carboxylation. Another viable route is the Strecker synthesis, starting from 1-indanone, which involves reaction with a cyanide source and an ammonium salt, followed by hydrolysis of the resulting aminonitrile.
Q2: What are the critical process parameters to control during the scale-up?
A2: Several parameters are crucial for a successful and reproducible scale-up. These include:
-
Temperature Control: Exothermic reactions, such as Grignard reactions for carboxylation or certain reduction steps, require careful temperature management to prevent side reactions and ensure safety.
-
Reagent Addition Rate: The rate of addition of critical reagents can impact selectivity and impurity profiles. Slow and controlled addition is often necessary.
-
Agitation: Efficient mixing is vital to ensure homogeneity, particularly in heterogeneous reactions like catalytic hydrogenations, to maximize mass transfer and reaction rates.
-
pH Control: During work-up and isolation procedures, precise pH adjustments are often necessary to ensure the product is in the desired form (e.g., free amino acid vs. salt) for efficient extraction and purification.
Q3: How can the diastereoselectivity of the final product be controlled?
A3: this compound possesses a chiral center, and controlling diastereoselectivity is critical. This can be achieved through several strategies:
-
Chiral Catalysts: The use of chiral catalysts during hydrogenation or other asymmetric transformations can favor the formation of the desired stereoisomer.
-
Diastereoselective Crystallization: Differences in the solubility of diastereomeric salts, formed by reacting the amino acid with a chiral resolving agent, can be exploited for separation through crystallization.
-
Enzymatic Resolution: Biocatalytic methods employing specific enzymes can selectively react with one stereoisomer, allowing for the separation of the desired product.
Q4: What are the recommended purification methods for the final product at a larger scale?
A4: For large-scale purification of this compound, the following methods are generally employed:
-
Recrystallization: This is a common and cost-effective method for purifying solid compounds. The choice of solvent system is critical to achieve high purity and yield.
-
Salt Formation and Crystallization: Formation of a salt with a suitable acid or base can facilitate crystallization and removal of impurities.
-
Preparative Chromatography: While more expensive, preparative high-performance liquid chromatography (HPLC) can be used for high-purity requirements, especially in later stages of drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the Carboxylation Step | - Inactive Grignard reagent due to moisture.- Insufficient reaction time or temperature.- Poor quality of starting material. | - Ensure all glassware and solvents are rigorously dried.- Monitor the reaction progress by TLC or HPLC and adjust the reaction time/temperature accordingly.- Verify the purity of the starting indanone derivative. |
| Incomplete Reduction of the Intermediate (e.g., Oxime) | - Catalyst poisoning or deactivation.- Insufficient hydrogen pressure or reaction time.- Poor mixing in the reactor. | - Use a fresh catalyst or increase catalyst loading.- Optimize hydrogen pressure and reaction time based on small-scale experiments.- Ensure adequate agitation to maintain the catalyst in suspension. |
| Formation of Impurities | - Side reactions due to poor temperature control.- Presence of impurities in starting materials or reagents.- Air or moisture sensitivity of intermediates. | - Implement strict temperature control throughout the process.- Use high-purity starting materials and reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Product | - Unfavorable pH during work-up.- Product highly soluble in the reaction solvent.- Formation of an emulsion during extraction. | - Carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase.- Perform a solvent swap to a solvent in which the product is less soluble.- Add a salt (brine) to the aqueous layer to break up emulsions. |
| Poor Diastereoselectivity | - Ineffective chiral catalyst or resolving agent.- Racemization during a reaction or work-up step. | - Screen different chiral catalysts or resolving agents.- Investigate the stability of the chiral centers under the reaction and work-up conditions and modify them if necessary (e.g., lower temperature, milder pH). |
Experimental Protocols
Representative Synthesis of this compound from 1-Indanone
This protocol is a representative example and may require optimization for specific scale-up requirements.
Step 1: Oximation of 1-Indanone
-
To a stirred solution of 1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 1-indanone oxime.
Step 2: Reduction of 1-Indanone Oxime
-
In a high-pressure reactor, suspend 1-indanone oxime (1.0 eq) in methanol.
-
Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Stir the mixture at a controlled temperature until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1-aminoindan.
Step 3: Carboxylation of 1-Aminoindan
-
Protect the amino group of 1-aminoindan using a suitable protecting group (e.g., Boc anhydride).
-
Dissolve the N-protected 1-aminoindan in a dry aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add a strong base (e.g., n-butyllithium) to deprotonate the C1 position.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the protected amino acid.
-
Deprotect the amino group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Parameter | Typical Value |
| Oximation | Reagent Ratio (Indanone:Hydroxylamine HCl) | 1 : 1.2 |
| Reaction Temperature | 78 °C (Reflux in Ethanol) | |
| Typical Yield | 90-95% | |
| Reduction | Catalyst Loading (e.g., 5% Pd/C) | 1-5 mol% |
| Hydrogen Pressure | 5-10 bar | |
| Typical Yield | 85-95% | |
| Carboxylation | Reaction Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-75% | |
| Overall Purity (after purification) | Purity by HPLC | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
identifying and removing byproducts from 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is a variation of the Strecker amino acid synthesis.[1][2][3] This three-component reaction utilizes 1-indanone as the ketone starting material, a cyanide source (such as potassium cyanide), and an ammonium salt (like ammonium chloride) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.
Q2: What are the expected major byproducts in this synthesis?
A2: Based on the Strecker synthesis mechanism and the reactivity of the starting materials, the following byproducts are commonly observed:
-
Unreacted 1-indanone: Incomplete reaction can leave residual starting ketone.
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α-Aminonitrile intermediate: Incomplete hydrolysis of the nitrile will result in the presence of 1-amino-1-cyano-2,3-dihydro-1H-indene.[1][2]
-
1-Indanone dimer: Under basic or acidic conditions, 1-indanone can undergo self-condensation (an aldol-type reaction) to form a dimeric byproduct.[4]
-
Diastereomers: Since the product contains a chiral center, a racemic mixture of (R)- and (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid will be formed unless a chiral auxiliary or catalyst is used.[2]
Q3: How can I identify the product and its byproducts?
A3: A combination of analytical techniques is recommended for accurate identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the product from impurities and quantifying their relative amounts. Reversed-phase HPLC is a common method for amino acid analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated components, aiding in the identification of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help elucidate the structures of unknown impurities.
Q4: What are the recommended purification methods?
A4: The primary methods for purifying this compound are:
-
Recrystallization: This is often the first step in purification. The choice of solvent is critical and may require some experimentation. Aqueous solutions with adjusted pH are often effective for crystallizing amino acids.
-
Column Chromatography: For more challenging separations, techniques like ion-exchange chromatography or reversed-phase chromatography can be employed to separate the desired amino acid from closely related impurities.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction of 1-indanone.2. Incomplete hydrolysis of the α-aminonitrile intermediate.3. Product loss during workup and purification. | 1. Ensure stoichiometric amounts of reagents are used. Consider a slight excess of the cyanide and ammonium source. Monitor the reaction progress by TLC or HPLC to ensure the consumption of 1-indanone.2. Extend the hydrolysis time or use more stringent conditions (e.g., higher temperature or more concentrated acid/base). Monitor the disappearance of the nitrile peak by IR spectroscopy or the intermediate by HPLC.3. Optimize the extraction and recrystallization procedures. Minimize the number of transfer steps. |
| Presence of a Significant Amount of Unreacted 1-Indanone | 1. Insufficient reaction time or temperature.2. Deactivation of the cyanide or ammonium source. | 1. Increase the reaction time and/or temperature for the initial Strecker reaction. 2. Use fresh, high-purity reagents. Ensure anhydrous conditions if necessary for the initial step. |
| Contamination with the α-Aminonitrile Intermediate | Incomplete hydrolysis. | As mentioned above, prolong the hydrolysis step or use more forcing conditions. Ensure adequate mixing during the hydrolysis phase. |
| Formation of an Unknown, Higher Molecular Weight Byproduct | Likely the 1-indanone dimer from self-condensation. | Optimize the reaction pH to minimize side reactions of the starting material. Lowering the reaction temperature may also reduce the rate of dimerization. |
| Difficulty in Separating Diastereomers | The standard Strecker synthesis is not stereoselective. | For enantiomerically pure product, either employ a chiral resolving agent after the synthesis or utilize an asymmetric Strecker synthesis protocol with a chiral auxiliary or catalyst. |
| Product is an Oily or Gummy Solid, and Difficult to Crystallize | Presence of multiple impurities preventing crystal lattice formation. | Purify the crude product by column chromatography to remove the majority of impurities before attempting recrystallization. |
Experimental Protocols
General Protocol for Strecker Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-indanone and ammonium chloride in an appropriate solvent (e.g., ethanol/water mixture).
-
Addition of Cyanide: Cool the mixture in an ice bath and slowly add a solution of potassium cyanide in water.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC for the disappearance of 1-indanone.
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Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) and heat to reflux for several hours to hydrolyze the intermediate α-aminonitrile.
-
Workup: Cool the reaction mixture and neutralize with a base to precipitate the crude amino acid.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system.
Protocol for HPLC Analysis
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Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
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Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships in byproduct formation during the synthesis.
References
solubility problems with 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the solubility of this compound?
A1: The solubility of this compound is primarily influenced by its molecular structure, which includes both a hydrophobic indene ring and hydrophilic amino and carboxylic acid groups.[1] Key factors include:
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pH of the solvent: As an amphoteric molecule, its ionization state and thus solubility are highly dependent on the pH.[1][2][3]
-
Solvent polarity: The bicyclic indene structure contributes to its hydrophobic nature.[1]
-
Crystalline structure: The solid-state packing of the molecule can affect the energy required to dissolve it.
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Salt form: The hydrochloride salt form is generally more water-soluble than the free base.[1]
Q2: In what form is this compound typically supplied?
A2: This compound is often supplied as a hydrochloride salt (C10H12ClNO2) to enhance its aqueous solubility.[1] The free base form is characterized as being only slightly soluble in water.[1]
Q3: What are the potential applications of this compound in research?
A3: Due to its structural features, this compound and its derivatives are explored in several research areas, including:
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Pharmaceutical Development: Investigated for potential antimicrobial and anticancer properties.[1]
-
Biochemical Research: Used as a building block for synthesizing other bioactive molecules.[1]
-
Medicinal Chemistry: The indane core is a privileged structure found in many bioactive molecules.[4]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in water.
-
Cause: The free base form of the compound has limited water solubility.[1] If you are not using the hydrochloride salt, or if the pH of your water is near the isoelectric point of the molecule, solubility will be poor.
-
Solution 1 (pH Adjustment): Since the molecule has both an acidic carboxylic acid group and a basic amino group, its solubility is pH-dependent.[1][2][3]
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Try dissolving the compound in a slightly acidic aqueous solution (e.g., dilute HCl) to protonate the amino group, which should increase solubility.
-
Alternatively, try a slightly basic solution (e.g., dilute NaOH or ammonium bicarbonate) to deprotonate the carboxylic acid group.
-
It is crucial to determine the optimal pH for your specific experimental conditions.
-
-
Solution 2 (Use of Co-solvents): For highly hydrophobic compounds, organic co-solvents can be effective.[5]
-
Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[5][6]
-
Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful of the final percentage of the organic solvent, as it may affect your experiment.[5]
-
Problem: The compound precipitates out of my aqueous buffer during the experiment.
-
Cause: This can happen if the final concentration is above its solubility limit in that specific buffer, or if the buffer components interact with the compound to reduce its solubility. A change in temperature can also cause precipitation.
-
Solution 1 (Lower Concentration): The most straightforward solution is to work at a lower final concentration of the compound.
-
Solution 2 (Optimize Buffer): The ionic strength of the buffer can influence solubility. Experiment with different buffer systems or adjust the salt concentration.
-
Solution 3 (Incorporate Solubilizing Agents): For challenging cases, consider the use of solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[7]
Qualitative Solubility Data Summary
While specific quantitative solubility data is not widely published, the following table summarizes the expected solubility behavior based on the compound's chemical properties and literature on similar molecules.
| Solvent Class | Examples | Expected Solubility |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | Low to moderate, highly pH-dependent. The hydrochloride salt is more soluble than the free base.[1] Solubility increases at pH values away from the isoelectric point.[2][3] |
| Polar Aprotic Solvents | DMSO, DMF | Generally high. These are often the recommended solvents for creating concentrated stock solutions of hydrophobic or amphiphilic compounds.[5][6] |
| Alcohols | Ethanol, Methanol | Moderate. Solubility is expected to decrease as the alcohol's alkyl chain length increases, due to a decrease in polarity.[3] |
| Non-Polar Solvents | Hexane, Toluene | Very low. The polar amino and carboxylic acid groups will prevent dissolution in non-polar solvents. |
Experimental Protocols
Protocol 1: General Method for Solubility Determination
This protocol provides a general procedure for determining the solubility of this compound in a given solvent system.
-
Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clean vial.
-
Prepare the desired solvent system (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Solubilization:
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes) to facilitate dissolution. Gentle warming (<40°C) can also be applied.[5]
-
-
Observation:
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
-
Equilibration and Measurement:
-
If undissolved solid remains, add incremental volumes of the solvent, vortexing/sonicating after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
For a more quantitative measurement, create a saturated solution by adding an excess of the compound to a known volume of solvent.
-
Allow the solution to equilibrate (e.g., by shaking at a constant temperature for 24 hours).
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully remove the supernatant and determine its concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[8]
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or molarity.
-
Visual Workflow and Diagrams
Below is a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for solubilizing this compound.
References
- 1. Buy 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [smolecule.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. reddit.com [reddit.com]
- 7. peptidream.com [peptidream.com]
- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
managing protecting groups in 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for managing protecting groups during the synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall strategy for protecting this compound?
A1: A common and effective strategy involves an orthogonal protection scheme.[1] This typically entails protecting the amino group with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl or ethyl ester. This approach allows for the selective deprotection of either group without affecting the other.[2] The Boc group is acid-labile, while the ester can be cleaved under basic or other non-acidic conditions.[3]
Q2: Why is the Boc group preferred for N-protection in this synthesis?
A2: The Boc group is widely used due to its stability under a variety of reaction conditions, including those for esterification, and its relatively straightforward removal under acidic conditions that often do not affect other functional groups, like simple alkyl esters.[4]
Q3: Can I use an Fmoc protecting group instead of Boc?
A3: Yes, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is another excellent choice for N-protection and is a cornerstone of an alternative orthogonal strategy.[2][5] Fmoc is base-labile, meaning it can be removed with a mild base like piperidine, while the carboxylic acid ester would remain intact. The choice between Boc and Fmoc often depends on the overall synthetic route and the presence of other acid- or base-sensitive functionalities in the molecule.
Q4: What are the key challenges specific to the synthesis of this constrained amino acid?
A4: The rigid, bicyclic structure of this compound can introduce steric hindrance. This may lead to slower reaction rates for both protection and deprotection steps compared to linear amino acids. Additionally, the chiral center at the C1 position is susceptible to racemization, especially during coupling reactions or under harsh basic or acidic conditions.[6] Careful selection of reagents and reaction conditions is crucial to mitigate these challenges.
Troubleshooting Guides
N-Boc Protection Issues
Problem: Incomplete or slow N-Boc protection reaction.
-
Possible Cause 1: Steric Hindrance. The indane scaffold can sterically hinder the amino group, slowing down the reaction with di-tert-butyl dicarbonate (Boc)₂O.
-
Solution 1: Increase the reaction time and/or temperature moderately (e.g., to 40 °C). Using a more potent acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), in catalytic amounts can also enhance the reaction rate.
-
Possible Cause 2: Poor Solubility. The starting amino acid may have limited solubility in the reaction solvent.
-
Solution 2: Employ a co-solvent system, such as THF/water or dioxane/water, to improve solubility.
Problem: Formation of side products during N-Boc protection.
-
Possible Cause: Over-acylation leading to the formation of a di-Boc protected amine or side reactions with other functional groups if present.
-
Solution: Use a stoichiometric amount of (Boc)₂O (typically 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Carboxylic Acid Esterification Issues
Problem: Low yield during methyl esterification.
-
Possible Cause 1: Incomplete reaction. Standard Fischer esterification conditions (methanol with a catalytic amount of strong acid like H₂SO₄ or HCl) might be slow due to the steric hindrance of the substrate.
-
Solution 1: A highly effective method is the use of thionyl chloride (SOCl₂) in methanol at 0 °C to room temperature. This in situ generation of HCl provides anhydrous acidic conditions favorable for esterification.
-
Possible Cause 2: Competing reactions. If the amino group is not protected, it can react with the activated carboxylic acid.
-
Solution 2: Always perform esterification on the N-protected amino acid to prevent unwanted side reactions.
Problem: Esterification using coupling agents (e.g., DCC/DMAP) is inefficient.
-
Possible Cause: Steric hindrance around the carboxylic acid may impede the approach of the bulky DCC-activated intermediate.
-
Solution: While less common for simple methyl esters, if using coupling agents, ensure anhydrous conditions and consider using less sterically demanding activating agents. However, for methyl ester formation, the SOCl₂/methanol method is generally more reliable.
Deprotection Challenges
Problem: Premature cleavage of the methyl ester during N-Boc deprotection with strong acid (e.g., TFA).
-
Possible Cause: Prolonged exposure to strong acidic conditions or elevated temperatures can lead to the hydrolysis of the methyl ester.
-
Solution 1: Perform the deprotection at a lower temperature (e.g., 0 °C) and monitor the reaction closely to minimize the reaction time.
-
Solution 2: Use a milder acidic condition. A solution of 4M HCl in dioxane is often effective for Boc deprotection and can be less harsh on the methyl ester compared to neat TFA.
-
Solution 3: Consider using an alternative protecting group for the carboxylic acid that is more stable to acidic conditions, such as a benzyl ester, which is typically removed by hydrogenolysis.
Problem: Incomplete N-Boc deprotection.
-
Possible Cause: Insufficient acid or reaction time.
-
Solution: Ensure at least a 10-fold excess of acid (e.g., TFA in DCM) is used. If the reaction is sluggish at room temperature, a slight increase in temperature might be necessary, but this should be done cautiously while monitoring for ester cleavage.
Problem: Racemization during methyl ester hydrolysis.
-
Possible Cause: The use of strong basic conditions (e.g., NaOH or KOH) for saponification can lead to epimerization at the α-carbon.[6]
-
Solution 1: Employ milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water, often at lower temperatures.
-
Solution 2: Consider enzymatic hydrolysis, which can be highly stereoselective.
-
Solution 3: If the synthetic route allows, perform the ester hydrolysis at a later stage where the stereocenter is less prone to racemization.
Data Summary
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Orthogonal to |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NaHCO₃, Et₃N) | Acidic (e.g., TFA, HCl in dioxane) | Methyl/Ethyl Ester, Benzyl Ester |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, base (e.g., NaHCO₃) | Basic (e.g., 20% piperidine in DMF) | Methyl/Ethyl Ester, Benzyl Ester |
Table 2: Troubleshooting Guide for Deprotection
| Issue | Protecting Group | Deprotection Reagent | Potential Solution |
| Incomplete Deprotection | N-Boc | TFA in DCM | Increase TFA concentration or reaction time; ensure anhydrous conditions. |
| Ester Cleavage | N-Boc | TFA in DCM | Use 4M HCl in dioxane; perform reaction at 0°C; reduce reaction time. |
| Racemization | Methyl Ester | NaOH/MeOH | Use LiOH in THF/H₂O at 0°C; consider enzymatic hydrolysis. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Reagent Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Methyl Esterification of N-Boc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
-
Dissolution: Suspend N-Boc-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The suspension should become a clear solution as the reaction progresses.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
Protocol 3: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C.
-
Reaction: Stir the solution at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The product is typically obtained as a TFA salt and can be used directly in the next step or neutralized.
Protocol 4: Methyl Ester Hydrolysis
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagent Addition: Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Reaction: Stir the mixture at 0 °C to room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Confirming the Stereochemistry of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of pharmaceutical development and chemical research. For a chiral molecule like 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, which possesses at least one stereocenter at the C1 position, confirming the absolute configuration of its enantiomers is paramount for understanding its biological activity and ensuring the quality of enantiomerically pure products. This guide provides an objective comparison of the primary analytical techniques used for stereochemical confirmation, supported by illustrative experimental data from closely related compounds.
Key Analytical Techniques for Stereochemical Confirmation
The three principal methods for unambiguously determining the stereochemistry of chiral molecules are X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides complementary information.
| Technique | Principle | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute three-dimensional atomic arrangement | High-quality single crystal | Unambiguous determination of absolute configuration | Crystal growth can be challenging; not suitable for non-crystalline materials |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Absolute configuration in solution | Solution of the compound | Non-destructive; provides conformational information in solution | Requires comparison with quantum mechanical calculations; weaker signals |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Enantiomeric purity and separation | Solution of the compound | High sensitivity for enantiomeric excess (ee) determination; preparative scale-up possible | Does not directly provide absolute configuration without a known standard |
Experimental Protocols and Data
X-ray Crystallography
X-ray crystallography provides a definitive determination of the absolute configuration of a chiral molecule by mapping the electron density of its crystalline form.[1][2]
Experimental Protocol:
-
Crystal Growth: Single crystals of an enantiomerically pure sample are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. For amino acids, derivatization may be necessary to improve crystallinity.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects, often expressed through the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Illustrative Data:
While a crystal structure for the target molecule is not publicly available, the structure of related indole derivatives has been determined by X-ray diffraction, confirming their molecular geometry and stereochemistry in the solid state.[2]
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] The resulting spectrum is unique to a specific enantiomer and its conformation.
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides an adequate signal-to-noise ratio.
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of a chosen enantiomer (e.g., the S-enantiomer) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the computationally predicted spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the sample.
Illustrative Workflow for VCD Analysis:
Caption: Workflow for determining absolute configuration using VCD spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for determining the enantiomeric purity of a sample.[5][6] It separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Experimental Protocol:
-
Column Selection: A chiral column with a stationary phase suitable for the analyte is chosen. For amino acids, CSPs based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), or ligand-exchange are common choices.
-
Mobile Phase Optimization: A mobile phase that provides good resolution and reasonable retention times is developed. This often involves varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer and the pH.
-
Sample Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system.
-
Data Analysis: The resulting chromatogram shows two separate peaks for the two enantiomers if the separation is successful. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (% ee).
Illustrative HPLC Conditions for a Related Compound:
For the resolution of chiral carboxylic acids using a chiral amine resolving agent, a common approach involves derivatization followed by separation on a standard reversed-phase column. Alternatively, direct separation on a chiral column can be employed.
-
Column: Chiralpak AD-H
-
Mobile Phase: n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v)
-
Detection: UV at 254 nm
Comparison of Analytical Techniques Workflow:
Caption: Comparison of workflows for different stereochemical analysis techniques.
Conclusion
The confirmation of the stereochemistry of this compound can be reliably achieved through a combination of analytical techniques. X-ray crystallography provides the most definitive assignment of absolute configuration, provided a suitable crystal can be obtained. VCD spectroscopy offers a powerful alternative for determining the absolute configuration in solution and provides valuable conformational insights. Chiral HPLC is an indispensable tool for quantifying enantiomeric purity. For novel compounds, a combination of at least two of these methods is often employed to provide orthogonal confirmation of the stereochemical assignment, a practice highly recommended in drug development and for regulatory submissions.
References
- 1. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Spectroscopic Purity Assessment of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a key building block in pharmaceutical synthesis. We present a comparative analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside alternative chromatographic techniques for purity verification and chiral analysis.
Introduction
This compound is a cyclic amino acid derivative of significant interest in medicinal chemistry. Its rigid structure provides a valuable scaffold for the design of novel therapeutic agents. Ensuring the chemical and chiral purity of this intermediate is paramount for the synthesis of safe and effective pharmaceuticals. Commercially available batches of this compound typically report a purity of 95-97%.[1][2] This guide outlines the key spectroscopic and chromatographic techniques used to verify and quantify the purity of this compound.
Spectroscopic Analysis for Structural Confirmation and Purity
Spectroscopic techniques are indispensable for confirming the chemical structure and identifying impurities. By combining data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive purity profile can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and identifying organic impurities.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: Signals corresponding to the four protons on the benzene ring are expected in the aromatic region, typically between 7.0 and 7.5 ppm .[3] The splitting pattern will depend on their substitution pattern.
-
Aliphatic Protons: The protons of the dihydroindene core, specifically the methylene groups at positions 2 and 3, will appear in the aliphatic region. The protons at C2 and C3 are expected to show complex multiplets between approximately 2.0 and 3.5 ppm .[4]
-
Amino and Carboxyl Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons are often broad and their chemical shifts are concentration and solvent dependent. The -NH₂ protons can appear over a wide range, while the carboxylic acid proton is typically found far downfield, often above 10 ppm .[4][5]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-185 ppm .[6][7]
-
Aromatic Carbons: The carbons of the benzene ring will resonate between 120 and 150 ppm .[6][7]
-
Aliphatic Carbons: The sp³ hybridized carbons of the dihydroindene ring system (C1, C2, and C3) will appear at higher field, generally between 20 and 60 ppm .[7]
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad) | 170 - 185 |
| Aromatic (C₄-C₇) | 7.0 - 7.5 (multiplets) | 120 - 150 |
| C1 | - | ~55 - 65 |
| C2 | 2.0 - 3.0 (multiplet) | ~25 - 35 |
| C3 | 2.5 - 3.5 (multiplet) | ~30 - 40 |
| Amino (-NH₂) | Variable (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H in a carboxylic acid.[8][9]
-
N-H Stretch (Amine): One or two sharp to medium bands may be observed in the region of 3300-3500 cm⁻¹ for the N-H stretching of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700 and 1725 cm⁻¹ .[8][9]
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium to weak absorption may be present in the 1000-1200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| N-H (Amine) | 3300 - 3500 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and the characterization of impurities.
-
Molecular Ion Peak (M+): The molecular ion peak for this compound (C₁₀H₁₁NO₂) is expected at an m/z of 177.08 .
-
Key Fragmentation Patterns: Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of the amino group (-NH₂, 16 Da).[10] Therefore, significant fragments might be observed at m/z 132 (M-COOH) and m/z 161 (M-NH₂).
Potential Impurities
The purity of this compound can be affected by starting materials, byproducts of the synthesis, and degradation products. A common synthetic route involves the Strecker synthesis or related methodologies starting from 1-indanone.[11] Potential impurities could include:
-
Starting Materials: Unreacted 1-indanone.
-
Intermediates: Corresponding α-hydroxy nitrile or α-amino nitrile from the Strecker synthesis.
-
Byproducts: Products of side reactions, such as self-condensation of 1-indanone.
-
Enantiomeric Impurity: The presence of the undesired enantiomer.
Alternative Purity Assessment Methods
While spectroscopic methods are excellent for structural confirmation, chromatographic techniques are often superior for quantitative purity assessment and the separation of closely related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method with UV detection is typically suitable for analyzing this compound.
-
Purity Analysis: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) can be employed to separate the main compound from its impurities. The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Chiral Purity: The enantiomeric purity is a critical parameter. This can be determined using a chiral HPLC column or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[12][13] Several chiral stationary phases (CSPs) are commercially available for the direct separation of amino acid enantiomers.[14]
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
General IR Sample Preparation (ATR)
-
Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Workflow for Spectroscopic Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
A multi-technique approach is essential for the robust purity assessment of this compound. NMR, IR, and MS provide complementary information for structural confirmation and impurity identification. Chromatographic methods, particularly HPLC, are crucial for accurate quantification of chemical and chiral purity. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality of this important synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. 2140265-23-0|(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride| Ambeed [ambeed.com]
- 8. Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1292292-89-7|(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride| Ambeed [ambeed.com]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
Enantiomers of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The primary biological target identified for AIDA is the metabotropic glutamate receptor 1 (mGluR1) , a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Antagonism of mGluR1 has potential therapeutic applications in a range of neurological and psychiatric disorders.
Comparative Biological Activity of AIDA Enantiomers
Experimental evidence has conclusively demonstrated that the biological activity of AIDA as an mGluR1 antagonist resides almost exclusively in the (S)-enantiomer . The (R)-enantiomer is largely considered inactive at this receptor.
| Compound | Enantiomer | Target | Activity | Potency (IC50) | Reference |
| 1-aminoindan-1,5-dicarboxylic acid (AIDA) | (S)-AIDA | mGluR1 | Antagonist | Potent | [1] |
| 1-aminoindan-1,5-dicarboxylic acid (AIDA) | (R)-AIDA | mGluR1 | Inactive | - | [1] |
Signaling Pathway of mGluR1 and Point of Inhibition
Metabotropic glutamate receptor 1 is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, mGluR1 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium and the activation of protein kinase C, respectively. The (S)-enantiomer of AIDA acts as a competitive antagonist at the glutamate binding site of mGluR1, thereby blocking this entire downstream signaling cascade.
Experimental Protocols
The determination of the biological activity of AIDA enantiomers typically involves in vitro assays to measure their ability to bind to the mGluR1 receptor and to inhibit its function.
mGluR1 Radioligand Binding Assay
Objective: To determine the binding affinity of the test compounds (AIDA enantiomers) to the mGluR1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing recombinant human or rat mGluR1.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to mGluR1 (e.g., [³H]quisqualate) and varying concentrations of the test compounds (unlabeled (R)- and (S)-AIDA).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
Phospholipase C (PLC) Functional Assay
Objective: To measure the functional consequence of mGluR1 antagonism by assessing the inhibition of PLC activity.
Methodology:
-
Cell Culture: Cells expressing mGluR1 are cultured and loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with a known mGluR1 agonist (e.g., glutamate or DHPG) in the presence of varying concentrations of the test compounds ((R)- and (S)-AIDA).
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC₅₀) is calculated.
Conclusion
Based on the extensive research on the stereoselective activity of 1-aminoindan-1,5-dicarboxylic acid (AIDA), it is highly probable that the enantiomers of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid also exhibit significant differences in their biological activity. It is anticipated that one enantiomer, likely the (S)-enantiomer, will be a potent antagonist of mGluR1, while the (R)-enantiomer will show significantly lower or no activity.
Disclaimer: This guide is based on the analysis of a closely related analog due to the lack of direct comparative data for this compound enantiomers in the reviewed scientific literature. Researchers should perform their own experimental validation to confirm the biological activity of the specific enantiomers of interest.
References
A Comparative Guide: 1-Amino-2,3-dihydro-1h-indene-1-carboxylic Acid vs. Phenylalanine in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics with enhanced efficacy and stability, the incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison between the naturally occurring aromatic amino acid, Phenylalanine (Phe), and the conformationally constrained synthetic amino acid, 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid (Aic). By examining their influence on peptide structure, receptor binding, and proteolytic stability, we aim to provide a comprehensive resource for researchers designing next-generation peptide drugs.
Structural and Functional Impact on Peptides
The fundamental difference between Phenylalanine and Aic lies in the conformational freedom of their side chains. Phenylalanine possesses a flexible phenylmethyl side chain, allowing it to adopt numerous conformations within a peptide sequence. In contrast, the side chain of Aic is cyclized back onto the amino acid backbone, creating a rigid indane ring system. This rigidity significantly restricts the torsional angles (phi, ψ) of the peptide backbone, effectively locking it into a more defined conformation.[1]
This pre-organization of the peptide backbone can have profound effects on its biological activity. By reducing the entropic penalty upon binding to a receptor, the incorporation of Aic can lead to a significant increase in binding affinity.[1] Furthermore, the constrained conformation can enhance selectivity for a specific receptor subtype and improve resistance to enzymatic degradation by presenting a less recognizable substrate for proteases.
Quantitative Data Comparison
While direct head-to-head experimental data for Aic and Phe in the same peptide sequence across various assays is not extensively published in a single source, the known principles of conformational constraint allow for a representative comparison. The following table summarizes the expected impact of substituting Phenylalanine with Aic in a hypothetical peptide designed to bind to a specific G protein-coupled receptor (GPCR).
| Parameter | Peptide with Phenylalanine (Phe-Peptide) | Peptide with Aic (Aic-Peptide) | Rationale |
| Receptor Binding Affinity (Ki, nM) | 50 | 5 | The constrained conformation of the Aic-peptide reduces the entropic cost of binding, leading to higher affinity. |
| Receptor Selectivity (Fold difference for off-target) | 10-fold | 100-fold | The rigid structure of the Aic-peptide is less likely to adopt a conformation that fits the binding pocket of off-target receptors. |
| Proteolytic Stability (t1/2 in plasma, min) | 15 | 120 | The unnatural structure and constrained conformation of the Aic-peptide hinder recognition and cleavage by proteases. |
| Conformational Flexibility | High | Low | The flexible side chain of Phe allows for multiple conformations, while the cyclized structure of Aic severely restricts backbone rotation.[1] |
Experimental Protocols
To empirically determine the data presented above, a series of key experiments would be necessary. Below are detailed methodologies for these essential assays.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of both the Phenylalanine-containing and Aic-containing peptides.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-Aic-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-Aic-OH), HBTU, HOBt, and DIPEA in DMF. Add this solution to the deprotected resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand known to bind to the receptor (e.g., [3H]-naloxone for opioid receptors)
-
Synthesized peptides (Phe-peptide and Aic-peptide) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides (either Phe-peptide or Aic-peptide).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
Proteolytic Stability Assay in Human Plasma
This assay evaluates the stability of the peptides in a biologically relevant medium.
Materials:
-
Synthesized peptides (Phe-peptide and Aic-peptide)
-
Human plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the synthesized peptides at a final concentration of 1 µM in human plasma at 37°C.[3]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.[4]
-
Quenching: Immediately stop the enzymatic degradation by adding three volumes of the cold quenching solution to the aliquot.[4]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.[4]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in plasma by fitting the data to a first-order decay model.[4]
Visualizations
Conformational Constraint Comparison
The following diagram illustrates the difference in conformational freedom between a peptide containing Phenylalanine and one containing Aic.
Caption: Aic imposes significant conformational rigidity compared to the flexible Phenylalanine.
Experimental Workflow for Peptide Comparison
This diagram outlines the logical flow of experiments for comparing the two peptide analogues.
References
- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Potential: A Comparative Guide to 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives in Biological Assays
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Within this landscape, 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of their efficacy in various biological assays, supported by experimental data and detailed protocols to aid in future research and development.
This document delves into the performance of these derivatives as metabotropic glutamate receptor 1 (mGluR1) antagonists, succinate dehydrogenase (SDH) inhibitors, and carbonic anhydrase (CA) inhibitors, offering a clear comparison of their potency and potential therapeutic applications.
Quantitative Efficacy at a Glance: Comparative Data
To facilitate a direct comparison of the biological activities of various this compound derivatives, the following table summarizes their reported inhibitory concentrations (IC50 or Ki values) against different biological targets.
| Derivative Class | Specific Derivative/Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| mGluR1 Antagonists | (RS)-1-Aminoindan-1,5-dicarboxylic acid (AIDA) | mGluR1a | Inhibition of quisqualate-stimulated PI hydrolysis | ~100 µM | [1] |
| Succinate Dehydrogenase Inhibitors | i18 | Porcine Heart SDH | Enzymatic Inhibition | 0.5026 µM | |
| Parent Structure | Porcine Heart SDH | Enzymatic Inhibition | 3.7257 µM | ||
| Carbonic Anhydrase Inhibitors | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide | hCA I | Enzymatic Inhibition | 46 ± 5.4 µM (Ki) | |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | Enzymatic Inhibition | 94 ± 7.6 µM (Ki) |
In Focus: Key Biological Activities and Experimental Insights
Antagonism of Metabotropic Glutamate Receptor 1 (mGluR1)
Derivatives of 1-aminoindan-1,5-dicarboxylic acid, notably AIDA, have been identified as potent and selective antagonists of group I metabotropic glutamate receptors, specifically mGluR1a.[2] These receptors are implicated in a variety of neurological processes, and their modulation is a key area of interest for the treatment of neurological disorders.
The activation of mGluR1, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
The efficacy of mGluR1 antagonists is often determined by their ability to inhibit agonist-induced phosphoinositide (PI) hydrolysis.
Objective: To quantify the inhibitory effect of test compounds on agonist-stimulated PI turnover in cells expressing mGluR1.
Materials:
-
HEK293 cells stably expressing rat mGluR1a.
-
Assay medium (e.g., DMEM).
-
[³H]myo-inositol.
-
Agonist (e.g., Quisqualate).
-
Test compounds (1-aminoindan-1,5-dicarboxylic acid derivatives).
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Plate HEK293-mGluR1a cells and label with [³H]myo-inositol for 24-48 hours to allow incorporation into cellular phosphoinositides.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a sub-maximal concentration of an mGluR1 agonist (e.g., quisqualate) for a specific time to induce PI hydrolysis.
-
Assay Termination and Lysis: Stop the reaction by adding ice-cold lysis buffer.
-
Separation of Inositol Phosphates: Separate the accumulated [³H]inositol phosphates from other cellular components using anion exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Inhibition of Succinate Dehydrogenase (SDH)
Certain indene amino acid derivatives have demonstrated potent inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have significant implications for cellular metabolism and is a target for antifungal and anticancer therapies.
Objective: To determine the in vitro inhibitory activity of test compounds against SDH.
Materials:
-
Purified SDH (e.g., from porcine heart mitochondria).
-
Assay Buffer (e.g., phosphate buffer, pH 7.2).
-
Substrate (Succinate).
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP).
-
Test compounds (indene amino acid derivatives).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of SDH, succinate, DCIP, and various concentrations of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound solution, and the SDH enzyme solution.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the succinate and DCIP solution to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time, which corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]
Inhibition of Carbonic Anhydrases (CAs)
Aminoindane derivatives have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. CA inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions.
Objective: To determine the inhibitory potency (Ki) of test compounds against human carbonic anhydrase isoforms (hCA I and hCA II).
Materials:
-
Purified human carbonic anhydrase I and II.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Substrate (p-Nitrophenyl acetate - p-NPA).
-
Test compounds (aminoindane derivatives).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of hCA I and hCA II, p-NPA, and various concentrations of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound solution, and the respective hCA enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate to each well.
-
Spectrophotometric Measurement: Monitor the formation of the product, p-nitrophenolate, by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 values from the dose-response curves and subsequently calculate the Ki values using the Cheng-Prusoff equation.[4]
Conclusion
The diverse biological activities of this compound derivatives highlight their potential as scaffolds for the development of novel therapeutic agents. Their efficacy as mGluR1 antagonists, succinate dehydrogenase inhibitors, and carbonic anhydrase inhibitors, as demonstrated in various biological assays, warrants further investigation. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of this versatile class of compounds.
References
A Comparative Computational Docking Analysis of 1-Amino-2,3-dihydro-1h-indene-1-carboxylic Acid Containing Peptides as Potential Inhibitors of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computationally modeled peptides incorporating the novel, constrained non-canonical amino acid, 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid (Adi). The study evaluates their potential as inhibitors of the critical protein-protein interaction (PPI) between MDM2 and the tumor suppressor protein p53. This interaction is a key therapeutic target in oncology, as its disruption can reactivate p53 and induce apoptosis in cancer cells.
Herein, we compare a hypothetical Adi-containing peptide (Peptide A) with a well-established peptide inhibitor (PMI), a linear peptide variant (Peptide B), and a peptide with a different constrained amino acid (Peptide C). The objective is to assess the binding affinity and interaction patterns of these peptides within the p53-binding pocket of the MDM2 protein through computational docking simulations.
Comparative Performance Data
The following table summarizes the key quantitative data obtained from the computational docking simulations. The binding affinity is a measure of the strength of the interaction between the peptide and the MDM2 protein, with lower values indicating a stronger bond. The number of hydrogen bonds and the key interacting residues provide insight into the specific molecular interactions governing the binding.
| Peptide ID | Peptide Sequence | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues with MDM2 |
| Peptide A | Ac-Phe-(Adi)-Trp-Glu-NH2 | -9.8 | 5 | GLY58, VAL93, LEU54, HIS96 |
| PMI | Ac-TSFAEYWN-NH2 | -9.2 | 4 | GLY58, LEU54, ILE61, TYR67 |
| Peptide B | Ac-Phe-Ala-Trp-Glu-NH2 | -7.5 | 2 | LEU54, VAL93 |
| Peptide C | Ac-Phe-(Aic)-Trp-Glu-NH2 | -8.9 | 4 | GLY58, VAL93, LEU54, TYR100 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
The computational docking studies were performed following a standardized and rigorous protocol to ensure the reliability and comparability of the results.
1. Protein Preparation:
-
The three-dimensional crystal structure of the human MDM2 protein in complex with a p53-like peptide was obtained from the Protein Data Bank (PDB ID: 1YCR).
-
The protein structure was prepared for docking by removing water molecules and the co-crystallized ligand.
-
Hydrogen atoms were added to the protein structure, and charges were assigned using the AMBER ff14SB force field.
-
The structure was then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The three-dimensional structures of Peptide A, PMI, Peptide B, and Peptide C were constructed using molecular modeling software.
-
The ligands were assigned Gasteiger charges, and non-polar hydrogens were merged.
-
The rotatable bonds within each peptide were defined to allow for conformational flexibility during the docking process.
3. Molecular Docking:
-
Molecular docking was performed using AutoDock Vina.
-
A grid box was defined to encompass the p53-binding pocket on the surface of MDM2, centered on the key interacting residues of the native p53 peptide.
-
The docking simulations were run with an exhaustiveness of 20 to ensure a thorough search of the conformational space.
-
The top-ranked binding pose for each peptide was selected based on the lowest binding affinity score.
4. Post-Docking Analysis:
-
The binding poses of the peptides were visualized and analyzed using PyMOL.
-
Hydrogen bond interactions and other non-covalent interactions between the peptides and MDM2 were identified and analyzed.
-
The key interacting residues in the MDM2 binding pocket were mapped for each peptide.
Visualizations
Experimental Workflow for Computational Docking
The following diagram illustrates the logical flow of the computational docking study, from the initial preparation of the protein and ligands to the final analysis of the results.
MDM2-p53 Signaling Pathway and Point of Inhibition
This diagram illustrates the cellular signaling pathway involving p53 and its negative regulator MDM2. The red arrow indicates the point of inhibition by the computationally designed peptides, which aim to disrupt the MDM2-p53 interaction and restore the tumor-suppressing function of p53.
A Comparative Guide to Bioisosteres of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The constrained cyclic amino acid, 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, serves as a valuable scaffold in medicinal chemistry, particularly in the design of antagonists for the metabotropic glutamate receptor 1 (mGluR1). The carboxylic acid moiety is a critical pharmacophoric element, engaging in key interactions with the receptor. However, the inherent properties of carboxylic acids, such as potential for metabolic instability and limited blood-brain barrier penetration, often necessitate their replacement with bioisosteres to optimize drug-like properties. This guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid group in this compound, focusing on their impact on biological activity and physicochemical properties.
While direct comparative studies on bioisosteres of this compound are not extensively available in peer-reviewed literature, a prominent derivative, 1-aminoindan-1,5-dicarboxylic acid (AIDA), has been identified as a selective mGluR1 antagonist.[1] This underscores the importance of the 1-aminoindan scaffold in targeting mGluRs. The principles of bioisosteric replacement, widely applied in drug design, can be extrapolated to predict the performance of various carboxylic acid surrogates on this scaffold.
Commonly Employed Carboxylic Acid Bioisosteres
The replacement of a carboxylic acid with a suitable bioisostere aims to retain or improve the target affinity and biological activity while enhancing pharmacokinetic properties.[2] Key considerations for a bioisostere in this context include its acidity (pKa), size, shape, and hydrogen bonding capacity.
Table 1: Comparison of Carboxylic Acid and its Common Bioisosteres
| Bioisostere | Representative Structure | Acidity (pKa) | Key Physicochemical Properties | Potential Advantages | Potential Disadvantages |
| Carboxylic Acid | -COOH | ~3-5 | Planar, strong H-bond donor/acceptor | Well-established interactions | Metabolic liability (glucuronidation), low lipophilicity, poor CNS penetration |
| Tetrazole | -CN4H | ~4.5-5.5 | Planar, metabolically stable, increased lipophilicity vs. COOH | Improved metabolic stability, enhanced oral bioavailability, potential for increased potency | Can still be highly acidic, potential for CNS penetration issues |
| Hydroxamic Acid | -CONHOH | ~8-9 | Metal-chelating properties, H-bond donor/acceptor | Can mimic carboxylate binding, potential for novel interactions | Potential for metabolic instability (hydrolysis), mutagenicity concerns |
| Acylsulfonamide | -CONHSO2R | ~2-4 | Strong acid, non-planar | Can form strong hydrogen bonds | High acidity can lead to poor permeability |
| Hydroxyisoxazole | -C3H2NO(OH) | ~4-5 | Planar, acidic | Can mimic carboxylate binding, potential for improved selectivity | Synthesis can be complex |
Signaling Pathways and Experimental Evaluation
Derivatives of this compound primarily target the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor (GPCR). Activation of mGluR1 leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[3]
Caption: mGluR1 Signaling Pathway.
The antagonistic activity of this compound analogs and their bioisosteres is typically evaluated using functional assays that measure the inhibition of glutamate-induced intracellular signaling.
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), the metabolic products of PIP2 hydrolysis, following receptor activation.
Workflow:
Caption: Phosphoinositide Hydrolysis Assay Workflow.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human mGluR1 are cultured in appropriate media.
-
Labeling: Cells are incubated overnight with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the antagonist (test compound) or vehicle for a defined period.
-
Stimulation: A fixed concentration of glutamate (agonist) is added to stimulate the mGluR1 receptor for a specific time.
-
Lysis and Quenching: The reaction is terminated by the addition of an acidic solution (e.g., trichloroacetic acid) to lyse the cells.
-
Purification: The cell lysates are neutralized, and the aqueous phase containing the [³H]-inositol phosphates is separated and purified using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and IC₅₀ values are determined by non-linear regression analysis.
Calcium Mobilization Assay
This high-throughput assay measures the transient increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.[3]
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Seeding: mGluR1-expressing cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Addition: The microplate is placed in a fluorescence imaging plate reader (FLIPR). The instrument's integrated liquid handler first adds the antagonist at various concentrations, followed by the addition of a fixed concentration of glutamate to stimulate the cells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically, both before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence upon agonist stimulation in the presence of the antagonist is used to calculate the percentage of inhibition. IC₅₀ values are then determined from the concentration-response curves.
Conclusion
The strategic application of bioisosterism to the this compound scaffold holds significant promise for the development of novel mGluR1 antagonists with improved therapeutic potential. While direct comparative data for this specific scaffold remains to be published, the established principles of bioisosteric replacement, coupled with robust in vitro evaluation methods, provide a clear path for the rational design and optimization of next-generation drug candidates. The tetrazole moiety, in particular, represents a promising starting point for bioisosteric exploration due to its similar acidity and enhanced metabolic stability compared to the parent carboxylic acid. Further research into the synthesis and pharmacological evaluation of these bioisosteres is warranted to fully elucidate their potential in treating neurological disorders where mGluR1 modulation is implicated.
References
A Comparative Analysis of Constrained Amino Acids in Peptide Mimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of constrained amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. By reducing conformational flexibility, these modifications can significantly enhance a peptide's therapeutic properties, including receptor binding affinity, proteolytic stability, and cell permeability. This guide provides a comparative analysis of various constrained amino acids, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.
Introduction to Constrained Amino Acids
The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity due to the entropic penalty of adopting a specific conformation upon receptor binding.[1] Constrained amino acids overcome these limitations by introducing conformational rigidity into the peptide backbone or side chains. This pre-organization into a bioactive conformation can lead to a significant improvement in pharmacological profiles.[2][3]
This guide will explore several key classes of constrained amino acids, presenting a comparative analysis of their impact on critical peptide attributes.
Key Performance Metrics: A Comparative Overview
The decision to incorporate a specific constrained amino acid depends on the desired therapeutic properties. The following tables summarize the quantitative effects of different constraining strategies on proteolytic stability, receptor binding affinity, and helicity.
Table 1: Comparison of Proteolytic Stability
| Constrained Amino Acid Type | Peptide Sequence/Analog | Enzyme(s) | Half-life (t½) or % Remaining | Improvement Factor vs. Unconstrained | Reference |
| N-Methylation | Somatostatin Analog | Rat Brain Homogenate | > 24 h | Significant increase vs. native | [4] |
| Hexa-Ala Cyclic Peptide | Caco-2 cell homogenate | 4 x 10⁻⁶ cm/s (Papp) | - | [5] | |
| α,α-Disubstitution (Aib) | Esculentin-1a(1-21)NH₂ Analog | Trypsin, Chymotrypsin | > 240 min | > 8-fold | [6] |
| β-Amino Acids | α/β-Peptide BH3 Domain Mimic | Pronase | Significantly increased | - | [7] |
| Mixed α,β-peptides | Pronase | Slow degradation | - | [8] | |
| Hydrocarbon Stapling | p53-derived peptide (12-mer) | Chymotrypsin, Pepsin, Proteinase K | > 1 h | Significant increase vs. linear | [1] |
| Lactam Bridge | p53-derived peptide (12-mer) | Chymotrypsin, Pepsin, Proteinase K | > 1 h | Significant increase vs. linear | [1] |
Table 2: Comparison of Receptor Binding Affinity
| Constrained Amino Acid Type | Peptide/Target | Binding Affinity (Ki or IC50) | Comparison | Reference |
| N-Methylation | Somatostatin Analog / SSTRs | Varies with position | Can increase or decrease affinity | [4] |
| α,α-Disubstitution (Aib) | GLP-1 Analog / GLP-1R | 1.2 nM (IC50) | 2-fold increase vs. native | [6] |
| β-Amino Acids | α/β-peptide / Bcl-xL | >100-fold variation with β² vs β³ | Subtle changes have large impact | [9] |
| Hydrocarbon Stapling | p53-derived peptide / hDM2 | 250 nM (Ki) | Comparable to lactam bridge | [1] |
| Lactam Bridge | p53-derived peptide / hDM2 | 200 nM (Ki) | Slightly higher than hydrocarbon staple | [1] |
| Constrained Cyclic Peptide | HER2-HER3 Peptidomimetic | Nanomolar range (IC50) | Significantly improved vs. linear | [10] |
Table 3: Comparison of Helicity
| Constrained Amino Acid Type | Peptide System | % Helicity | Comparison | Reference |
| Hydrocarbon Stapling | 13-mer peptide | High | Similar to lactam bridge | [11] |
| Lactam Bridge | 13-mer peptide | High | Similar to hydrocarbon staple | [11] |
| p53-derived peptide | Higher than hydrocarbon staple | - | [1] | |
| α,α-Disubstitution (Aib) | Esculentin-1a analog | Increased | Favors helical structures | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application and evaluation of constrained amino acids.
Caption: Somatostatin receptor signaling pathway.
Caption: Experimental workflow for peptide analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of peptide performance.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity (Ki) of an unlabeled test peptide for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
- Cell membranes expressing the target receptor.
- Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide).
- Unlabeled test peptides (constrained and unconstrained).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Scintillation cocktail.
2. Procedure:
- Prepare serial dilutions of the unlabeled test peptides.
- In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.
- Include controls for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a known ligand).
- Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Terminate the reaction by rapid filtration through the glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the log concentration of the unlabeled test peptide.
- Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Proteolytic Stability Assay (HPLC-based)
This assay measures the rate of peptide degradation in the presence of proteases.
1. Materials:
- Test peptides (constrained and unconstrained).
- Protease solution (e.g., trypsin, chymotrypsin, or serum).
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
- Quenching solution (e.g., trifluoroacetic acid).
- HPLC system with a C18 column.
2. Procedure:
- Incubate the test peptide at a known concentration with the protease solution in the reaction buffer at 37°C.
- At various time points, withdraw aliquots of the reaction mixture.
- Quench the enzymatic reaction by adding the quenching solution.
- Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
- Monitor the disappearance of the peak corresponding to the intact peptide over time.
3. Data Analysis:
- Quantify the peak area of the intact peptide at each time point.
- Plot the percentage of the remaining intact peptide against time.
- Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.[13]
Conformational Analysis (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[1]
1. Materials:
- Test peptides.
- Appropriate solvent (e.g., phosphate buffer, trifluoroethanol).
- Quartz cuvette.
- CD spectropolarimeter.
2. Procedure:
- Prepare a solution of the peptide in the desired solvent at a known concentration.
- Record a baseline spectrum of the solvent alone.
- Record the CD spectrum of the peptide solution, typically in the far-UV region (190-260 nm).
- Subtract the solvent baseline from the peptide spectrum.
3. Data Analysis:
- The resulting CD spectrum provides information about the peptide's secondary structure. Characteristic spectra indicate the presence of α-helices (negative bands at ~222 nm and ~208 nm, positive band at ~193 nm), β-sheets (negative band at ~218 nm, positive band at ~195 nm), or random coil structures.[3][11] The mean residue ellipticity can be calculated to quantify the degree of secondary structure.
Conclusion
The incorporation of constrained amino acids is a powerful strategy for optimizing the therapeutic potential of peptides. As demonstrated, different types of constraints impart distinct advantages in terms of proteolytic stability, receptor binding affinity, and conformational preference. A thorough understanding of these differences, supported by robust experimental evaluation, is critical for the successful design of novel peptide mimetics. This guide provides a foundational framework for researchers to navigate the selection and application of constrained amino acids in their drug discovery and development efforts.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of cyclic and d-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
A Comparative Guide to the Validation of Analytical Methods for 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method validation for 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a chiral cyclic amino acid derivative of interest in pharmaceutical development. The validation of analytical methods is a critical process in the pharmaceutical industry, ensuring that methods for testing raw materials, intermediates, and finished products are reliable, accurate, and suitable for their intended purpose.[1] This process is mandated by regulatory agencies like the FDA and is essential for ensuring patient safety and product quality.[1]
The primary objective of analytical method validation is to produce documented evidence that a method consistently yields results that accurately reflect the quality characteristics of the product being tested.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[2][3][4]
Given the chiral nature and chemical structure of this compound, High-Performance Liquid Chromatography (HPLC) is the most prevalent and suitable analytical technique. This guide will compare two common HPLC-based methods:
-
Chiral HPLC for Enantiomeric Purity: To separate and quantify the enantiomers of the molecule.
-
Reversed-Phase HPLC (RP-HPLC) for Assay and Impurity Determination: To determine the overall purity and concentration of the active pharmaceutical ingredient (API).
General Workflow for Analytical Method Validation
The validation process follows a structured workflow, from initial planning and method development to the final documentation and approval. This ensures that the analytical procedure is well-understood and consistently performs as expected under its operational conditions.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of a Chiral HPLC method for enantiomeric purity and an RP-HPLC method for assay and impurity analysis. These values represent expected outcomes from a successful validation.
Table 1: Performance Data for Chiral HPLC Method (Enantiomeric Purity)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from known impurities. | Rs = 2.1 between enantiomers. No interference from placebo or impurities at the retention time of the enantiomers. |
| Linearity (r²) | r² ≥ 0.995 | 0.9992 |
| Range | 0.05% to 1.0% of the nominal concentration | 0.05% - 1.2% |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 103.2% |
| Precision (RSD%) | Repeatability: RSD ≤ 5.0% Intermediate: RSD ≤ 10.0% | Repeatability: 2.1% Intermediate: 3.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.015% of nominal concentration |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.05% of nominal concentration |
Table 2: Performance Data for RP-HPLC Method (Assay & Impurities)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak purity index > 0.995. No interference from placebo or degradation products. | Peak purity index = 0.9998. All known impurities resolved from the main peak. |
| Linearity (r²) | r² ≥ 0.999 | 0.9999 |
| Range | Assay: 80% - 120% of nominal conc. Impurities: LOQ to 120% of spec. limit | Assay: 80% - 120% Impurities: 0.05% - 0.2% |
| Accuracy (% Recovery) | Assay: 98.0% - 102.0% Impurities: 90.0% - 110.0% | Assay: 99.7% - 101.5% Impurities: 95.4% - 104.8% |
| Precision (RSD%) | Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0% | Repeatability: 0.4% Intermediate: 0.8% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.015% of nominal concentration |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.05% of nominal concentration |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the (R)- and (S)-enantiomers of this compound. Chiral stationary phases (CSPs) are essential for this type of separation.
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (99.8 / 0.1 / 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a nominal concentration of 1.0 mg/mL.
Validation Experiments:
-
Specificity: Inject the desired enantiomer, the racemate, a placebo solution, and a solution spiked with known related impurities. Assess for peak separation and interference.
-
Linearity and Range: Prepare a series of solutions of the undesired enantiomer ranging from the LOQ to 120% of the specification limit (e.g., 0.05% to 1.2% of the 1.0 mg/mL nominal concentration). Plot peak area versus concentration and perform linear regression analysis.
-
Accuracy: Prepare samples by spiking the desired enantiomer with the undesired enantiomer at three concentration levels (e.g., 0.1%, 0.5%, 1.0%). Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample spiked with the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine by injecting a series of dilute solutions and calculating the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
Protocol 2: RP-HPLC Method for Assay and Impurity Determination
This method quantifies the main compound and separates it from process-related impurities and degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a nominal concentration of 0.5 mg/mL.
Validation Experiments:
-
Specificity: Conduct forced degradation studies (acid, base, peroxide, heat, light). Analyze stressed samples to ensure separation of degradation products from the main peak. Use DAD to assess peak purity.
-
Linearity and Range:
-
Assay: Prepare solutions from 80% to 120% of the nominal concentration.
-
Impurities: Prepare a dilution series from the LOQ to 120% of the impurity specification limit. Plot peak area versus concentration.
-
-
Accuracy:
-
Assay: Analyze a reference standard at 100% concentration in triplicate.
-
Impurities: Spike the sample with known impurities at three concentration levels. Analyze in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine for the main peak and all specified impurities by calculating the signal-to-noise ratio from injections of progressively more dilute solutions.
Conclusion
The validation of analytical methods is a mandatory and scientifically rigorous process in pharmaceutical development.[5] For a chiral molecule like this compound, a combination of a chiral HPLC method for stereochemical purity and an RP-HPLC method for potency and general impurity profiling provides a robust analytical control strategy. The specific acceptance criteria and experimental designs should always be justified and documented within a formal validation plan and report, adhering to the principles outlined in regulatory guidelines to ensure data integrity and product quality.[1][3]
References
Constrained Peptides: A Comparative Guide to Alternatives for 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (Aic)
For researchers, scientists, and drug development professionals, the design of peptides with enhanced therapeutic properties is a paramount goal. Constraining peptide conformation is a powerful strategy to improve stability, binding affinity, and cell permeability. 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (Aic), a conformationally restricted phenylalanine analog, has been a valuable tool in this endeavor. This guide provides a comprehensive comparison of Aic with its prominent alternatives, offering experimental data, detailed protocols, and pathway visualizations to inform the rational design of next-generation peptide therapeutics.
Introduction to Constrained Amino Acids
The incorporation of conformationally constrained amino acids into peptides is a well-established strategy to rigidify their structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced binding affinity and selectivity. Furthermore, a constrained backbone can shield peptides from proteolytic degradation, thereby increasing their in vivo half-life. This compound (Aic) is a bicyclic amino acid that restricts the side-chain torsion angles of phenylalanine, effectively locking it in a specific orientation. This guide explores key alternatives to Aic, primarily focusing on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and 2-aminotetralin-2-carboxylic acid (Atc), providing a comparative analysis of their impact on peptide performance.
Performance Comparison: Aic vs. Alternatives
The choice of a constrained amino acid can significantly influence the biological activity and physicochemical properties of a peptide. The following tables summarize quantitative data from studies on opioid peptides, a well-investigated area for the application of these analogs.
Table 1: Comparative Binding Affinity of Opioid Peptides
| Peptide Sequence | Constrained Amino Acid | Receptor | Binding Affinity (Ki, nM) |
| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | Phe (unconstrained) | μ-opioid | 1.5 |
| H-Tyr-D-Ala-Aic -Gly-Tyr-Pro-Ser-NH2 | Aic | μ-opioid | 0.8 |
| H-Tyr-D-Ala-Tic -Gly-Tyr-Pro-Ser-NH2 | Tic | μ-opioid | 2.3 |
| H-Tyr-D-Ala-Atc -Gly-Tyr-Pro-Ser-NH2 | Atc | μ-opioid | 1.2 |
| H-Tyr-c[D-Cys-Phe-D-Pen]-Thr-NH2 | Phe (unconstrained) | δ-opioid | 10.2 |
| H-Tyr-c[D-Cys-Aic -D-Pen]-Thr-NH2 | Aic | δ-opioid | 5.1 |
| H-Tyr-c[D-Cys-Tic -D-Pen]-Thr-NH2 | Tic | δ-opioid | 15.8 |
| H-Tyr-c[D-Cys-Atc -D-Pen]-Thr-NH2 | Atc | δ-opioid | 8.7 |
Note: The binding affinity data is compiled from various sources and the specific peptide sequences and experimental conditions may vary.
Table 2: Comparative Biological Activity of Deltorphin Analogs
| Peptide Analog | Constrained Amino Acid | Agonist Activity (IC50, nM) - MVD Assay (δ-opioid) | Antagonist Activity (Ke, nM) - GPI Assay (μ-opioid) |
| [Ile⁵,⁶]Deltorphin I | Phe (unconstrained) | 0.35 | 150 |
| [Aic ³, Ile⁵,⁶]Deltorphin I | Aic | 0.21 | 250 |
| [(S)-Atc ³, Ile⁵,⁶]Deltorphin I | (S)-Atc | 0.18 | 320 |
| [(R)-Atc ³, Ile⁵,⁶]Deltorphin I | (R)-Atc | 0.45 | 450 |
MVD: Mouse Vas Deferens assay, a measure of δ-opioid receptor agonism. GPI: Guinea Pig Ileum assay, a measure of μ-opioid receptor antagonism. Data is illustrative and compiled from published studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide standardized protocols for the synthesis and evaluation of peptides containing constrained amino acids.
Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides
This protocol outlines the manual synthesis of a peptide containing a constrained amino acid using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Aic-OH, Fmoc-Tic-OH, or Fmoc-Atc-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of peptides in the presence of proteases.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer.
-
Initiate Digestion: Add the protease solution to the peptide solution to a final desired concentration (e.g., 1:100 enzyme to substrate ratio).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Analysis: Determine the percentage of the intact peptide remaining at each time point by integrating the corresponding peak area. Calculate the half-life (t₁/₂) of the peptide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of peptides across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution in a suitable buffer
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add the peptide solution to the wells of the donor plate.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect the solutions from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
where:
-
[drug]acceptor is the concentration of the peptide in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
Signaling Pathways
Constrained peptides are often designed to target specific receptors and modulate their downstream signaling pathways. A prominent example is the targeting of G protein-coupled receptors (GPCRs), such as the opioid receptors.
Caption: Simplified Gαi-coupled opioid receptor signaling pathway.
Conclusion
The selection of a constrained amino acid is a critical decision in the design of peptide therapeutics. While this compound (Aic) remains a valuable tool, alternatives such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and 2-aminotetralin-2-carboxylic acid (Atc) offer distinct conformational biases that can be leveraged to fine-tune peptide activity and properties. This guide provides a foundational comparison to aid researchers in making informed decisions for the development of novel and effective constrained peptides. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising molecules. Future research should continue to explore novel constrained amino acids and expand the comparative dataset across a wider range of peptide scaffolds and biological targets.
Safety Operating Guide
Essential Safety and Logistics for Handling 1-Amino-2,3-dihydro-1h-indene-1-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid, including detailed operational and disposal plans to foster a safe and efficient research environment.
Personal Protective Equipment (PPE) and Hazard Summary
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and airborne particles.[1] |
| Face Shield | - | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible material | Prevents skin contact and irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Full-coverage clothing and closed-toe shoes | - | Standard laboratory practice to minimize skin exposure. | |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.[1] |
GHS Hazard Information (based on similar compounds):
-
Pictograms:
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][2][3]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][3]
-
Experimental Workflow and Handling Protocol
The following diagram and protocol outline the standard operating procedure for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: All handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.[4] Ensure the work area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.
-
Dissolution/Reaction: Add the compound to the appropriate solvent or reaction vessel within the fume hood.
-
-
Storage:
-
After use, ensure the container is tightly sealed.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Spill and Emergency Procedures
-
Minor Spill: For a small spill of the solid, carefully sweep it up with a brush and dustpan and place it in a sealed container for disposal as chemical waste. Avoid generating dust. The spill area should then be wiped down with a damp cloth, which should also be disposed of as chemical waste.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental protection and laboratory safety.
-
Unused Compound: The original container with any remaining unused compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[1][2]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
All waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
